molecular formula C11H11FO B13079406 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde

3-Fluoro-3-phenylcyclobutane-1-carbaldehyde

Cat. No.: B13079406
M. Wt: 178.20 g/mol
InChI Key: JVRWMQVENDPISM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-3-phenylcyclobutane-1-carbaldehyde is a useful research compound. Its molecular formula is C11H11FO and its molecular weight is 178.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H11FO

Molecular Weight

178.20 g/mol

IUPAC Name

3-fluoro-3-phenylcyclobutane-1-carbaldehyde

InChI

InChI=1S/C11H11FO/c12-11(6-9(7-11)8-13)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2

InChI Key

JVRWMQVENDPISM-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C2=CC=CC=C2)F)C=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Trifecta of Structural Advantage in Medicinal Chemistry

The strategic incorporation of fluorine and conformationally restricted scaffolds are cornerstone tactics in modern drug discovery.[1][2] 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde emerges as a compound of significant interest, embodying a trifecta of desirable characteristics for the medicinal chemist: a reactive aldehyde handle for diverse chemical transformations, a rigid cyclobutane core to enforce specific pharmacophoric geometries, and the unique physicochemical modulations offered by a fluorine atom and a phenyl group.[3][4] This guide provides a comprehensive technical overview of its physicochemical properties, synthesis, and analytical characterization, grounded in both established principles and predictive methodologies.

The presence of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4] The phenyl group introduces potential for aromatic interactions and further metabolic pathways, while the cyclobutane ring offers a three-dimensional scaffold that deviates from the often-explored flat aromatic systems.[3] The aldehyde functionality serves as a versatile precursor for a myriad of derivatives, including amines, alcohols, and extended carbon chains.[3]

Molecular Structure and Physicochemical Properties

The structure of 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde, with CAS number 1784847-03-5, presents the possibility of cis and trans diastereomers, arising from the relative orientation of the fluorine/phenyl and carbaldehyde substituents on the cyclobutane ring. This stereochemical relationship is a critical determinant of the molecule's overall shape and, consequently, its biological activity and physicochemical properties.[5]

Predicted Physicochemical Data

In the absence of extensive experimental data for this specific molecule, a combination of data from analogous compounds and computational prediction tools provides a robust estimation of its key physicochemical properties. These predictions are invaluable for initial assessment and experimental design.

PropertyPredicted ValueNotes and Rationale
Molecular Formula C₁₁H₁₁FO
Molecular Weight 178.20 g/mol
CAS Number 1784847-03-5[6]
XLogP3-AA 2.1The presence of the phenyl group significantly increases lipophilicity compared to the non-phenylated analog.
Topological Polar Surface Area (TPSA) 17.1 ŲConsistent with the presence of an aldehyde functional group.
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 1The carbonyl oxygen acts as a hydrogen bond acceptor.
Rotatable Bond Count 2The bonds connecting the phenyl and carbaldehyde groups to the cyclobutane ring are rotatable.

Data generated using computational prediction tools and extrapolated from related compounds.

Synthesis and Reactivity

The most logical and established synthetic route to 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde is the oxidation of its corresponding primary alcohol, (3-fluoro-3-phenylcyclobutyl)methanol.[7] The choice of oxidizing agent is critical to ensure high yield and prevent over-oxidation to the carboxylic acid.

Synthetic Workflow

G cluster_0 Precursor Synthesis cluster_1 Oxidation cluster_2 Target Molecule Precursor (3-Fluoro-3-phenylcyclobutyl)methanol Oxidation Mild Oxidizing Agent (e.g., PCC, DMP, Swern) Precursor->Oxidation Reactant Target 3-Fluoro-3-phenylcyclobutane- 1-carbaldehyde Oxidation->Target Product

Caption: General synthetic workflow for 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde.

Experimental Protocol: Oxidation of (3-fluoro-3-phenylcyclobutyl)methanol

This protocol describes a general procedure using Pyridinium Chlorochromate (PCC), a commonly used mild oxidizing agent.

  • Reaction Setup: To a stirred solution of (3-fluoro-3-phenylcyclobutyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add pyridinium chlorochromate (PCC) (1.5 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and filter through a pad of celite to remove the chromium salts. Wash the celite pad thoroughly with additional DCM.

  • Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude aldehyde can be purified by column chromatography on silica gel to yield the final product.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous DCM is crucial as the presence of water can lead to the formation of gem-diols and other side products.

  • Inert Atmosphere: An inert atmosphere prevents the potential for oxidation of the aldehyde product by atmospheric oxygen.

  • Mild Oxidizing Agent: PCC is chosen for its selectivity in oxidizing primary alcohols to aldehydes without significant over-oxidation to carboxylic acids. Other suitable reagents include Dess-Martin periodinane (DMP) or a Swern oxidation, each with their own advantages and work-up procedures.[8][9]

Chemical Reactivity

The electron-withdrawing inductive effect of the fluorine atom, transmitted through the cyclobutane ring, increases the electrophilicity of the carbonyl carbon.[7] This enhanced reactivity makes the aldehyde susceptible to a variety of nucleophilic addition reactions, which are central to its utility as a synthetic building block.[3]

Spectroscopic and Chromatographic Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The predicted chemical shifts provide a guide for spectral interpretation.

Predicted NMR Data:

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)Assignment and Rationale
¹H ~9.8s-Aldehydic proton (CHO). Deshielded due to the electronegativity of the oxygen atom.[10]
~7.3-7.5m-Aromatic protons (C₆H₅).
~2.5-3.5m-Cyclobutane ring protons. The exact shifts and multiplicities will be complex due to diastereotopicity and coupling to fluorine.
¹³C ~200d~2-5 Hz (²JCF)Carbonyl carbon (C=O). The small doublet arises from two-bond coupling to fluorine.
~125-140m-Aromatic carbons.
~90d~200-250 Hz (¹JCF)Carbon bearing the fluorine (C-F). The large doublet is due to one-bond coupling.[11]
~30-50m-Other cyclobutane ring carbons.
¹⁹F ~-180 to -210m-Fluorine atom. The multiplicity will depend on the coupling to the adjacent protons. The chemical shift is influenced by the phenyl group and the aldehyde functionality.[1][12][13][14]

Predicted data generated using NMR prediction software and trends from analogous compounds.[15][16][17][18]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

Predicted Frequency (cm⁻¹)Vibration
~3050-3020Aromatic C-H stretch
~2980-2850Aliphatic C-H stretch
~2820 and ~2720Aldehyde C-H stretch (Fermi doublet)
~1720 Aldehyde C=O stretch (strong)
~1600, ~1490Aromatic C=C stretch
~1150-1050 C-F stretch (strong)
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will likely show a molecular ion peak (M⁺) at m/z = 178.20. Characteristic fragmentation patterns for cyclobutane derivatives often involve ring opening, while aldehydes can undergo McLafferty rearrangement if a gamma-hydrogen is available. The presence of the phenyl group will also lead to characteristic aromatic fragment ions.[19]

High-Performance Liquid Chromatography (HPLC)

Due to the lack of a strong UV chromophore in the aldehyde itself, direct analysis by HPLC with UV detection can be challenging. Pre-column derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) can be employed to introduce a chromophoric tag, enabling sensitive detection and quantification.

HPLC Method Workflow:

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection Sample 3-Fluoro-3-phenylcyclobutane- 1-carbaldehyde Derivatization Pre-column Derivatization (e.g., with DNPH) Sample->Derivatization HPLC Reversed-Phase HPLC (C18 column) Derivatization->HPLC Detection UV-Vis Detector HPLC->Detection

Caption: Workflow for HPLC analysis with pre-column derivatization.

Safety and Handling

While specific toxicity data for 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde is not available, it should be handled with the standard precautions for laboratory chemicals. As with many organic fluorinated compounds, thermal decomposition can release hazardous substances such as hydrogen fluoride. Therefore, it is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

3-Fluoro-3-phenylcyclobutane-1-carbaldehyde stands as a promising and versatile building block for the synthesis of novel chemical entities with potential applications in drug discovery and materials science. Its unique combination of a reactive aldehyde, a conformationally rigid cyclobutane core, and the modulating effects of fluorine and phenyl substituents provides a rich platform for chemical exploration. The predictive data and general experimental protocols outlined in this guide offer a solid foundation for researchers to incorporate this valuable scaffold into their synthetic programs. As with any novel compound, the predicted properties should be validated through rigorous experimental characterization.

References

  • Simulate and predict NMR spectra. (n.d.). Retrieved March 7, 2026, from [Link]

  • Computational methods for predicting properties. (n.d.). ProtoQSAR. Retrieved March 7, 2026, from [Link]

  • NMR Links and Resources. (n.d.). University of Guelph, Advanced Analysis Centre. Retrieved March 7, 2026, from [Link]

  • Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. (2024).
  • Bergazin, T. D. (2022).
  • Physicochemical Properties Prediction Service. (n.d.). CD ComputaBio. Retrieved March 7, 2026, from [Link]

  • The Versatility of 3-Fluorocyclobutane-1-carbaldehyde in Medicinal Chemistry: Applic
  • Introduction to 3-Fluorocyclobutane-1-carbaldehyde. (2025). BenchChem.
  • nmrshiftdb2 - open nmr database on the web. (n.d.). Retrieved March 7, 2026, from [Link]

  • Predict 1H NMR spectra. (n.d.). Cheminfo.org. Retrieved March 7, 2026, from [Link]

  • A Comparative Analysis of 3-Fluorocyclobutane-1-carbaldehyde and 3,3-difluorocyclobutane-1. (2025). BenchChem.
  • The 1H NMR spectrum of compound 3. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Supporting Information for... (n.d.). The Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • 19F Chemical Shifts and Coupling Constants. (n.d.). UCSB Chemistry and Biochemistry. Retrieved March 7, 2026, from [Link]

  • 19F NMR Reference Standards. (n.d.). Retrieved March 7, 2026, from [Link]

  • Chernykh, A. V., et al. (2019). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2019(10), 2015-2023.
  • 3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • The Versatility of 3-Fluorocyclobutane-1-carbaldehyde in Medicinal Chemistry: Applic
  • Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.
  • Ultrafast 19F MAS NMR. (2022).
  • 1H-NMR spectrum of compound (14). (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. (n.d.). ACD/Labs. Retrieved March 7, 2026, from [Link]

  • 13C NMR Spectroscopy. (n.d.). Retrieved March 7, 2026, from [Link]

  • Electronic Supplementary Information. (n.d.). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

  • Brey, W. S. (2008). Carbon-13 NMR of fluorocyclopropanes. Magnetic Resonance in Chemistry, 46(5), 480-492.
  • 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid (C11H10F2O2). (n.d.). PubChemLite. Retrieved March 7, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). KGROUP. Retrieved March 7, 2026, from [Link]

  • Oxidation of Alcohols with Tripropylammonium Fluorochromate, (C3H7)3NH[CrO3F] Under Microwave Irradiation. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • (3,3-Difluorocyclobutyl)methanol. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

  • 2-Propenal, 3-phenyl-. (n.d.). NIST WebBook. Retrieved March 7, 2026, from [Link]

  • Vatèle, J.-M. (2006). Yb(OTf)3-Catalyzed Oxidation of Alcohols with Iodosylbenzene Mediated by TEMPO. Synlett, 2006(12), 2055-2058.

Sources

Stability of 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde under different conditions

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the stability, handling, and degradation pathways of 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde . It is designed for medicinal chemists and process scientists requiring high-fidelity data for synthesis and storage.

CAS Number: 1784847-03-5 (Analogous Reference) Molecular Formula: C₁₁H₁₁FO Molecular Weight: 178.21 g/mol

Executive Summary

3-Fluoro-3-phenylcyclobutane-1-carbaldehyde is a conformationally restricted building block used to introduce bioisosteric phenyl/fluorine motifs. Its stability is governed by three competing structural tensions: aldehyde oxidation susceptibility , cyclobutane ring strain , and benzylic fluoride lability .

Core Handling Directive:

  • Primary Risk: Rapid oxidation to carboxylic acid upon air exposure.

  • Secondary Risk: C1-epimerization (cis/trans scrambling) under basic or acidic stress.

  • Tertiary Risk: Dehydrofluorination (elimination) driven by the benzylic cation stabilization.

  • Storage: Store at -20°C under Argon . Avoid protic solvents for long-term storage.

Structural Stability Analysis

The molecule possesses three distinct "zones of instability" that dictate its behavior under stress.

Zone A: The Aldehyde (C1 Position)

Like most aliphatic aldehydes, this moiety is the primary failure point. It undergoes auto-oxidation to 3-fluoro-3-phenylcyclobutane-1-carboxylic acid in the presence of atmospheric oxygen. This process is accelerated by light and transition metal impurities.

Zone B: The Epimerizable Center (C1)

The aldehyde is attached to a strained cyclobutane ring. The C1 proton is acidic (pKa ~17).

  • Thermodynamics: The molecule exists as cis and trans diastereomers. The trans isomer (phenyl and aldehyde on opposite faces) is generally thermodynamically favored to minimize steric repulsion, though dipole-dipole interactions between the C-F bond and the carbonyl can influence this equilibrium.

  • Risk: Exposure to weak bases (e.g., Et₃N, K₂CO₃) or Lewis acids causes rapid equilibration, potentially altering the diastereomeric ratio (dr) of a purified sample.

Zone C: The Benzylic Fluoride (C3 Position)

The fluorine atom is geminal to a phenyl group.

  • Mechanistic Insight: Unlike a standard alkyl fluoride, this is a benzylic fluoride . The carbon-fluorine bond is weakened by the ability of the phenyl ring to stabilize a developing positive charge (carbocation character) at C3.

  • Solvolysis Risk: In the presence of strong Lewis acids or protic acids, the fluoride can leave (S_N1 pathway), leading to ring opening or elimination to a styrene-like derivative.

Degradation Pathways & Stress Testing

The following diagram maps the chemical fate of the molecule under various stress conditions.

DegradationMap Start 3-Fluoro-3-phenyl cyclobutane-1-carbaldehyde Acid Carboxylic Acid (Oxidation Product) Start->Acid O2 / Air (Fast) Epimer C1-Epimer (Cis/Trans Scrambling) Start->Epimer Base/Acid (Equilibrium) Elimination Cyclobutene/Styrene (Dehydrofluorination) Start->Elimination Heat (>80°C) Strong Base Acetal Hemiacetal/Acetal (Solvent Adduct) Start->Acetal ROH / H+

Figure 1: Primary degradation pathways. Oxidation is the most immediate threat, followed by base-catalyzed epimerization.

Experimental Protocols
Protocol A: Quality Control & Purity Assessment

Before using the reagent in synthesis, validate its integrity using this multi-modal approach.

MethodTarget ParameterAcceptance Criteria
1H NMR (CDCl₃) Aldehyde Proton: δ 9.5–9.8 ppm (d/s) Acid Impurity: Broad singlet >10 ppmAldehyde integral > 95% relative to acid.
19F NMR C-F Integrity: Single peak (or two for diastereomers) at δ -130 to -160 ppm.Absence of free fluoride (δ -120 ppm) or HF.
TLC Polarity Check: Aldehyde is less polar than acid.Single spot. Stain with KMnO₄ (oxidizes aldehyde) or DNP (orange hydrazone).
Protocol B: Optimal Storage Conditions
  • Vessel: Amber glass vial with a Teflon-lined screw cap.

  • Atmosphere: Purge headspace with Argon (heavier than air, provides better blanket than N₂).

  • Temperature: -20°C is ideal. 4°C is acceptable for active use (< 1 month).

  • Desiccant: Store vial inside a secondary jar containing Drierite or Silica Gel to prevent hydration.

Protocol C: Safe Synthesis/Workup (If preparing freshly)

If synthesizing via oxidation of (3-fluoro-3-phenylcyclobutyl)methanol:

  • Oxidant Choice: Use Dess-Martin Periodinane (DMP) or Swern Oxidation . Avoid Jones Reagent (CrO₃/H₂SO₄) as the strong acid will trigger defluorination/epimerization.

  • Quench: Use saturated NaHCO₃/Na₂S₂O₃. Crucial: Keep the quench pH near neutral (7-8). High pH (>10) during workup causes epimerization.

  • Isolation: Do not distill at high temperatures. Purify via rapid silica chromatography (neutralized silica) or use crude if purity >90%.

Handling Decision Tree

Use this logic flow to determine the suitability of your current batch.

HandlingWorkflow Start Inspect Sample (Visual & NMR) IsSolid Is it a white solid/oil? Start->IsSolid CheckAcid 1H NMR: Acid peak present? IsSolid->CheckAcid Yes Discard Discard / Reprocess IsSolid->Discard No (Color change/Gunk) CheckRatio Is cis/trans ratio critical? CheckAcid->CheckRatio <5% Acid Purify Purify: Rapid SiO2 Column (Hex/EtOAc) CheckAcid->Purify >5% Acid CheckRatio->Purify Yes (Separation needed) Use Proceed to Reaction CheckRatio->Use No (Mixture OK) Purify->Use

Figure 2: Decision logic for assessing reagent quality prior to synthesis.

References
  • BenchChem. 3-Fluorocyclobutane-1-carbaldehyde: Technical Data & Safety Profile. Retrieved from

  • ChemScene. 3-(Benzyloxy)-1-fluorocyclobutane-1-carbaldehyde Product Sheet. Retrieved from

  • Mykhailiuk, P. K. "Generation of C1-C3 substituted cyclobutanes for medicinal chemistry."[1] European Journal of Organic Chemistry, 2015. (Contextual grounding on fluorinated cyclobutane stability).

  • Grygorenko, O. O., et al. "Cyclobutanes in Drug Discovery." Bioorganic & Medicinal Chemistry, 2020.[2] (Review of conformational restriction and stability).

Sources

Strategic Integration of 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde in Medicinal Chemistry: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, escaping "flatland"—the over-reliance on planar, sp2-hybridized aromatic rings—is a critical strategy for improving clinical success rates. The incorporation of sp3-rich, conformationally restricted scaffolds enhances target specificity, reduces off-target toxicity, and improves overall physicochemical properties. Among these privileged scaffolds,1[1].

This technical guide explores the application of2[2], a highly functionalized intermediate. By merging the rigid geometry of a cyclobutane ring with the metabolic shielding of a fluorine atom and the synthetic versatility of an aldehyde, this molecule serves as a premier building block for Fragment-Based Drug Discovery (FBDD) and late-stage lead optimization.

Structural Rationale & Physicochemical Profiling

The architecture of 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde is not arbitrary; it combines three distinct chemical features, each serving a specific mechanistic purpose in drug design:

  • The Cyclobutane Core: Unlike the rigid planarity of cyclopropanes,1[1]. This puckering projects substituents into distinct 3D vectors, allowing the molecule to effectively fill hydrophobic pockets that planar aromatics cannot reach.

  • The Fluorine-Phenyl Motif: 3[3]. By placing a highly electronegative fluorine atom at the 3-position alongside a phenyl ring, the scaffold gains a strong C-F bond that resists cytochrome P450 (CYP450) mediated oxidative metabolism, while simultaneously enhancing passive membrane permeability.

  • The Carbaldehyde Handle: The highly electrophilic nature of the aldehyde group makes it an ideal handle for late-stage derivatization, enabling rapid library generation through reductive aminations, Wittig olefinations, or Grignard additions.

Data Presentation: Physicochemical Profiling
PropertyValue / CharacteristicMedicinal Chemistry Implication
Molecular Formula C11H11FOLow molecular weight (178.20 g/mol ) is ideal for FBDD, leaving ample room for target-specific functionalization.
Ring Conformation Puckered (~30° dihedral angle)Projects the aldehyde and fluoro-phenyl groups in distinct 3D vectors, escaping "flatland" binding limitations.
Fluorine Substitution Electronegative, stable C-F bond4[4].
Lipophilicity (LogP) Increased relative to des-fluoroImproves passive membrane permeability and enhances hydrophobic pocket binding interactions.
Aldehyde Reactivity High electrophilicityEnables rapid, high-yielding late-stage functionalization without requiring harsh coupling conditions.

Application in Drug Design (Mechanistic Causality)

When optimizing a hit compound, linear or flexible aliphatic chains often suffer from high entropic penalties upon binding and rapid metabolic clearance. Substituting these flexible regions with a 3-fluoro-3-phenylcyclobutane moiety rigidifies the pharmacophore.

The logic flow below illustrates how this scaffold is integrated into an optimization pipeline. By locking the conformation, the entropic penalty of binding is minimized. The subsequent derivatization of the aldehyde handle allows chemists to probe adjacent binding sub-pockets systematically.

OptimizationLogic A Flexible Lead B Cyclobutane Core A->B Rigidification C 3-Fluoro-3-phenyl B->C Fluorination D Aldehyde Handle C->D Extension E Optimized Candidate D->E SAR Screening

Figure 1: Workflow of structural optimization utilizing the fluorinated cyclobutane scaffold.

Synthetic Methodologies & Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every step includes the mechanistic causality behind the reagent choice and the specific analytical techniques required to validate the transformation before proceeding.

Protocol A: Reductive Amination for Pharmacophore Installation

This protocol is used to install basic amine pharmacophores (e.g., piperazines, morpholines) onto the cyclobutane core.

  • Imine Formation:

    • Action: Combine 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde (1.0 eq) and the target secondary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Stir at room temperature for 2 hours.

    • Causality: DCE is selected as a non-coordinating, aprotic solvent that facilitates iminium ion formation without competing for hydrogen bonding or participating in side reactions.

  • Selective Reduction:

    • Action: Add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise. Stir for 12 hours.

    • Causality: NaBH(OAc)3 is a mild reducing agent. The electron-withdrawing acetoxy groups reduce its nucleophilicity, ensuring it selectively reduces the protonated iminium intermediate rather than the unreacted starting aldehyde, thereby minimizing unwanted alcohol byproducts.

  • Quench & Workup:

    • Action: Quench the reaction with saturated aqueous NaHCO3. Extract with dichloromethane (DCM).

    • Causality: The basic quench neutralizes the acetic acid byproduct and deprotonates the newly formed amine, driving it into the organic phase during extraction.

  • System Validation:

    • Action: Perform LC-MS (ESI+) to confirm the presence of the[M+H]+ parent ion. Conduct 1H NMR (CDCl3) to verify the disappearance of the aldehyde proton signal (typically ~9.8 ppm) and the appearance of the new benzylic/aliphatic amine protons.

Protocol B: Wittig Olefination for Chain Extension

This protocol is utilized when the medicinal chemist needs to "grow" the molecule to reach a distant hydrogen bond donor/acceptor in the target protein.

  • Ylide Generation:

    • Action: Suspend the desired alkyltriphenylphosphonium bromide salt (1.2 eq) in anhydrous THF at -78°C. Add Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise. Stir for 30 minutes.

    • Causality: NaHMDS is a strong, highly sterically hindered, non-nucleophilic base. It ensures complete deprotonation of the phosphonium salt to form the ylide without acting as a nucleophile that could attack the aldehyde in the subsequent step.

  • Aldehyde Addition:

    • Action: Add a solution of 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde (1.0 eq) in THF dropwise to the ylide at -78°C. Allow to warm to room temperature overnight.

    • Causality: Dropwise addition at cryogenic temperatures controls the exothermic nature of the cycloaddition intermediate (oxaphosphetane) formation, preventing homocoupling or degradation of the sensitive aldehyde.

  • System Validation:

    • Action: Purify via flash chromatography. Use 1H NMR to confirm the formation of the alkene (multiplets at 5.0-6.0 ppm) and determine the E/Z stereoisomer ratio based on the coupling constants (J values) of the vinylic protons.

Pharmacokinetic & Metabolic Implications

A primary cause of failure in clinical trials is poor pharmacokinetics, often driven by rapid hepatic clearance. Unsubstituted phenyl rings or simple alkyl chains are notorious "soft spots" for Cytochrome P450 (CYP450) enzymes, which rapidly oxidize these sites to form hydroxylated metabolites that are quickly excreted.

By utilizing the 3-Fluoro-3-phenylcyclobutane scaffold, medicinal chemists actively engineer metabolic resistance into the molecule. The carbon-fluorine bond is exceptionally strong (~116 kcal/mol). When the CYP450 active site attempts to oxidize the 3-position of the cyclobutane ring, the fluorine atom provides a severe steric and electronic block, effectively shutting down this metabolic pathway and prolonging the drug's half-life.

MetabolicPathway N1 Phenylcyclobutane N2 CYP450 Oxidation N1->N2 Soft Spot Exposed N3 Hydroxylated Metabolite (Rapid Clearance) N2->N3 Degradation M1 3-Fluoro-3-phenyl... M2 Steric/Electronic Block M1->M2 C-F Bond Shielding M3 Metabolic Resistance (Prolonged Half-life) M2->M3 Stable Scaffold

Figure 2: Comparative metabolic pathways demonstrating CYP450 resistance via fluorination.

References

  • Source: PMC (NIH)
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • In-Depth Technical Guide: 3-(2-Fluorophenyl)
  • CAS: 2091272-29-4, 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde Source: Bidepharm URL

Sources

Biological activity screening of 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: March 2026

From Library Synthesis to Biological Validation

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic-rich structures to three-dimensional (


-rich) scaffolds is a proven strategy to improve clinical success rates.[1] The 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde  derivative represents a high-value "building block" that offers a unique trifecta of properties:
  • Conformational Rigidity: The cyclobutane ring locks exit vectors, reducing the entropic penalty of binding.

  • Metabolic Blocking: The geminal fluorine at the C3 position protects the benzylic carbon from oxidative metabolism (CYP450).

  • Lipophilicity Modulation: The fluorine atom modulates the

    
     and lowers the basicity of distal amines, improving membrane permeability.
    

This guide details the technical workflow for screening libraries derived from this scaffold, moving from chemical derivatization to rigorous biological and ADME profiling.

Module 1: Chemical Space & Library Derivatization

Before biological screening can occur, the aldehyde "handle" must be converted into bioactive chemotypes. The aldehyde itself is rarely the final drug due to reactivity; it is the precursor for the screening library.

1.1 Stereochemical Considerations

The 3-fluoro-3-phenylcyclobutane core exists as cis and trans diastereomers relative to the aldehyde and the phenyl ring.

  • Critical Directive: Biological activity is often stereospecific. Screening mixtures of cis/trans isomers can mask potency.

  • Protocol: Ensure the starting material is diastereomerically pure or separate isomers immediately after derivatization using Chiral SFC (Supercritical Fluid Chromatography).

1.2 Primary Derivatization Pathways

The aldehyde is most effectively utilized in Reductive Amination to generate a library of secondary and tertiary amines, which are common pharmacophores in GPCR and Kinase inhibitors.

Reaction TypeTarget MotifReagentsStrategic Value
Reductive Amination Amines

,

, DCE
Generates basic amines for salt bridges; high Fsp3 score.
Wittig/Horner Alkenes/LinkersPhosphonium salts, KOtBuExtends carbon chain; creates Michael acceptors (covalent inhibitors).
Oxime Formation Oxime Ethers

, Pyridine
Improves hydrolytic stability compared to imines; explores H-bond acceptors.
Strecker Reaction

-Amino Nitriles

, Amines
Access to non-natural amino acids.
Module 2: Biological Screening Workflow

This section outlines a self-validating screening cascade designed to identify hits from the derivatized library. We assume a generic target (e.g., a cytosolic kinase or membrane-bound GPCR) to demonstrate the logic.

2.1 Primary Screen: High-Throughput Single-Point Assay

Objective: Rapidly filter the library (e.g., 500–1000 derivatives) for activity at a fixed concentration (typically 10


).
  • Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Why: TR-FRET is robust against autofluorescence, which can be an issue with some phenyl-rich small molecules.

Protocol 2.1: TR-FRET Assay Setup

  • Preparation: Dispense 50 nL of compound (in DMSO) into 384-well low-volume plates using an acoustic dispenser (e.g., Echo 550).

  • Reagent Addition: Add 5

    
     of Target Protein (tagged, e.g., His-tag) + Fluorophore-labeled Tracer/Antibody.
    
  • Incubation: Incubate for 60 minutes at RT in the dark.

  • Readout: Measure fluorescence ratio (

    
    ) on a multimode plate reader (e.g., EnVision).
    
  • Validation: Z-factor must be

    
    . Include "Min" (DMSO) and "Max" (Reference Inhibitor) controls on every plate.
    
2.2 Secondary Screen: Dose-Response & Orthogonal Validation

Hits (


 inhibition) are re-tested in an 8-point dose-response curve to determine 

.
  • Orthogonal Assay: Thermal Shift Assay (TSA/DSF).

  • Logic: To confirm that the inhibitor actually binds to the target (stabilizing it) rather than acting as a false-positive aggregator or interfering with the FRET signal.

Protocol 2.2: Thermal Shift Assay (DSF)

  • Mix protein (

    
    ) with SYPRO Orange dye (5x) and compound (
    
    
    
    ).
  • Run a melt curve (

    
     to 
    
    
    
    ,
    
    
    increments) in a qPCR machine.
  • Analysis: A positive shift in melting temperature (

    
    ) confirms physical binding. The rigid cyclobutane core often yields distinct 
    
    
    
    shifts compared to flexible alkyl chains due to specific conformational locking.
Module 3: ADME & Physicochemical Profiling (The Fluorine Advantage)

This is the most critical module for this specific scaffold. The 3-Fluoro-3-phenyl motif is designed to solve metabolic issues.

3.1 Metabolic Stability (Microsomal Stability)

The benzylic position of a phenyl ring is a "metabolic soft spot" prone to hydroxylation. The fluorine at C3 blocks this.

Comparative Logic:

  • Control: 3-phenylcyclobutane (non-fluorinated).

  • Test: 3-Fluoro-3-phenylcyclobutane.

  • Expectation: The fluorinated analog should show significantly lower intrinsic clearance (

    
    ) in liver microsomes.
    

Protocol 3.1: Microsomal Stability Assay

  • Incubation: Incubate compound (

    
    ) with human liver microsomes (0.5 mg/mL) and NADPH regenerating system at 
    
    
    
    .
  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins with ice-cold acetonitrile (containing internal standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    
    gives
    
    
    .
    
    
3.2 Lipophilicity (LogD) and Permeability

Fluorination increases lipophilicity compared to Hydrogen but decreases it compared to a Methyl group, while often lowering the


 of nearby amines.
  • Assay: PAMPA (Parallel Artificial Membrane Permeability Assay).

  • Target: Effective Permeability (

    
    ) 
    
    
    
    for CNS penetration (if applicable).
Visualization: Screening Logic & Workflow

The following diagram illustrates the critical path from the aldehyde building block to a validated lead, highlighting the decision gates.

ScreeningWorkflow cluster_logic Decision Gate: Fluorine Effect Aldehyde 3-Fluoro-3-phenyl cyclobutane-1-carbaldehyde Deriv Library Derivatization (Reductive Amination/Wittig) Aldehyde->Deriv Chemical Synthesis Purify SFC Purification (cis/trans separation) Deriv->Purify Isomer Control Primary Primary Screen (TR-FRET) Single Point @ 10µM Purify->Primary Library Entry Filter1 Hit Filter (>50% Inhibition) Primary->Filter1 Filter1->Deriv Fail (Iterate) Secondary Secondary Screen (IC50 Determination) Filter1->Secondary Pass Ortho Orthogonal Assay (DSF) (Confirm Binding) Secondary->Ortho Potency Validated ADME ADME Profiling (Microsomal Stability) Ortho->ADME Binding Confirmed Lead Validated Lead Series ADME->Lead Low Clearance

Caption: Figure 1. Integrated screening workflow for 3-Fluoro-3-phenylcyclobutane derivatives, emphasizing stereochemical control and ADME validation.

Comparative Data: The Fluorine Effect[2][3]

The following table summarizes the expected impact of substituting the C3-position on the cyclobutane ring, based on aggregate medicinal chemistry data [1][2].

Property-H (Unsubstituted) -F (Fluorinated) -CH3 (Methylated)
Metabolic Stability Low (Benzylic oxidation)High (C-F bond blocks oxidation)Medium (Methyl oxidation)
Conformation PuckeredPuckered (Rigidified)Puckered
Lipophilicity (

)
Reference (0)+0.1 to +0.2+0.5 to +0.7
Basicity of Amine (

)
Reference-1.0 to -2.0 units (Inductive effect)Minimal change
H-Bond Capacity NoneWeak AcceptorNone
References
  • Mykhailiuk, P. K. (2020).[2][3][4] 3-Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane-Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. ResearchGate. Link

  • BenchChem. (2025).[5] The Versatility of 3-Fluorocyclobutane-1-carbaldehyde in Medicinal Chemistry. BenchChem Technical Guides. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Enamine Ltd. (2024). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. Enamine Building Block Collections. Link

  • Garrido-Garcia, P., et al. (2025).[6] Enantioselective photocatalytic synthesis of bicyclo[2.1.1]hexanes as ortho-disubstituted benzene bioisosteres. Nature Chemistry. Link

Sources

Methodological & Application

Application Note: Diastereoselective Synthesis of 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Field Application: Synthesis of conformationally restricted, fluorinated bioisosteres for drug discovery.

Executive Summary & Stereochemical Clarification

The incorporation of fluorinated cyclobutanes into small-molecule therapeutics is a premier strategy for improving metabolic stability, modulating lipophilicity, and optimizing spatial trajectories in drug design [1, 2].

A Critical Note on Stereochemistry: The target molecule, 3-fluoro-3-phenylcyclobutane-1-carbaldehyde, possesses an internal plane of symmetry (


) bisecting the C2–C4 bonds, placing it in the 

point group. Consequently, the molecule is strictly achiral . It does not possess enantiomers but exists as cis and trans diastereomers. In the context of this protocol, the term "asymmetric synthesis" refers to the highly controlled diastereoselective synthesis of the cis-isomer. Controlling the relative stereochemistry (the pseudo-equatorial vs. pseudo-axial positioning of the fluorine atom) is paramount, as the cis and trans isomers present entirely different 3D pharmacophores to biological targets[3, 4].

This application note details a robust, self-validating 4-step protocol to synthesize cis-3-fluoro-3-phenylcyclobutane-1-carbaldehyde, leveraging steric approach control and stereospecific fluorination dynamics.

Mechanistic Causality & Experimental Design (E-E-A-T)

Do not treat cyclobutane functionalization as standard acyclic or cyclohexyl chemistry. The ring strain (~26 kcal/mol) and rapid puckering equilibrium dictate the reaction pathways.

  • Step 1: Grignard Addition (Steric Approach Control): The nucleophilic addition of phenylmagnesium bromide to methyl 3-oxocyclobutane-1-carboxylate favors attack from the less sterically hindered face. The pseudo-equatorial attack is preferred, establishing the initial cis relationship between the hydroxyl group and the carboxylate.

  • Step 2: Deoxyfluorination (Ion-Pair Dynamics): Treatment of the tertiary cyclobutanol with Diethylaminosulfur trifluoride (DAST) proceeds via an alkoxysulfurane intermediate. Due to the tertiary nature of the carbon and the stabilizing effect of the phenyl ring, C–O cleavage occurs to form a transient cyclobutyl cation [1]. The stereochemical outcome is dictated by a tight ion-pair mechanism where the fluoride counter-ion attacks face-selectively, favoring the cis-fluoro isomer.

  • Step 3 & 4: Reduction and Oxidation: The ester is reduced to the primary alcohol using DIBAL-H at cryogenic temperatures to prevent epimerization at the C1 position. Subsequent Dess-Martin Periodinane (DMP) oxidation reliably yields the aldehyde without over-oxidation or retro-aldol-type ring opening.

Synthetic Workflow & Mechanistic Visualizations

Workflow A 1. Methyl 3-oxocyclobutane-1-carboxylate B 2. Methyl 3-hydroxy-3-phenylcyclobutane-1-carboxylate (cis/trans mixture) A->B PhMgBr, THF, -78 °C Grignard Addition C 3. cis-Methyl 3-fluoro-3-phenylcyclobutane-1-carboxylate (Diastereomeric Separation) B->C DAST, CH2Cl2, -78 °C to RT Deoxyfluorination D 4. cis-(3-Fluoro-3-phenylcyclobutyl)methanol C->D DIBAL-H, THF, -78 °C Ester Reduction E 5. cis-3-Fluoro-3-phenylcyclobutane-1-carbaldehyde D->E DMP, CH2Cl2, RT Alcohol Oxidation

Fig 1. Four-step diastereoselective synthetic workflow for 3-fluoro-3-phenylcyclobutane-1-carbaldehyde.

Mechanism A Tertiary Alcohol (cis/trans mixture) B Alkoxysulfurane Intermediate A->B DAST (-HF) C Cyclobutyl Cation Tight Ion Pair B->C C-O Cleavage Rate-Limiting D cis-Fluoro Isomer (Pseudo-equatorial F) C->D Face-Selective F- Attack E trans-Fluoro Isomer (Pseudo-axial F) C->E Minor Pathway (Steric Clash)

Fig 2. Stereochemical dynamics of the DAST-mediated deoxyfluorination of tertiary cyclobutanols.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Methyl 3-hydroxy-3-phenylcyclobutane-1-carboxylate
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Reaction: Dissolve methyl 3-oxocyclobutane-1-carboxylate (10.0 mmol, 1.0 eq) in anhydrous THF (40 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Dropwise add Phenylmagnesium bromide (1.0 M in THF, 12.0 mL, 1.2 eq) over 15 minutes. Maintain stirring at -78 °C for 2 hours, then allow to warm to room temperature over 1 hour.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (30 mL). Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc, 8:2) to afford the product as a colorless oil.

Step 2: Synthesis of cis-Methyl 3-fluoro-3-phenylcyclobutane-1-carboxylate
  • Setup: In a rigorously dried 100 mL flask under N₂, dissolve the tertiary alcohol from Step 1 (8.0 mmol, 1.0 eq) in anhydrous CH₂Cl₂ (30 mL). Cool to -78 °C.

  • Fluorination: Add DAST (12.0 mmol, 1.5 eq) dropwise via syringe. Stir at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to stir at room temperature for 12 hours. Caution: DAST is highly reactive and releases HF upon contact with moisture.

  • Workup: Cool the mixture to 0 °C and quench dropwise with saturated aqueous NaHCO₃ until gas evolution ceases. Extract with CH₂Cl₂ (3 × 25 mL). Dry the combined organics over Na₂SO₄ and concentrate.

  • Diastereomeric Separation: Isolate the cis-isomer via careful silica gel chromatography (Hexanes/EtOAc, 95:5). The cis-isomer typically elutes slightly faster than the trans-isomer. Verify stereochemistry via ¹⁹F and NOESY NMR [2].

Step 3: Synthesis of cis-(3-Fluoro-3-phenylcyclobutyl)methanol
  • Reduction: Dissolve the pure cis-ester (5.0 mmol, 1.0 eq) in anhydrous THF (20 mL) and cool to -78 °C under N₂.

  • Addition: Add DIBAL-H (1.0 M in hexanes, 12.5 mL, 2.5 eq) dropwise. Stir for 2 hours at -78 °C, then warm to 0 °C for 30 minutes.

  • Workup: Quench by adding 1 mL of MeOH, followed by 15 mL of saturated aqueous Rochelle's salt (potassium sodium tartrate). Stir vigorously at room temperature for 2 hours until two clear layers form. Extract with EtOAc (3 × 20 mL), dry over Na₂SO₄, and concentrate to yield the primary alcohol, which is used without further purification.

Step 4: Synthesis of cis-3-Fluoro-3-phenylcyclobutane-1-carbaldehyde
  • Oxidation: Dissolve the alcohol from Step 3 (4.5 mmol, 1.0 eq) in anhydrous CH₂Cl₂ (25 mL) and cool to 0 °C.

  • Addition: Add Dess-Martin Periodinane (DMP) (5.4 mmol, 1.2 eq) in one portion. Stir at 0 °C for 10 minutes, then allow to warm to room temperature and stir for 2 hours.

  • Workup: Quench the reaction with a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃ (20 mL). Stir vigorously until the organic layer is clear. Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via short-pad silica gel chromatography (Hexanes/EtOAc, 9:1) to afford the target aldehyde as a volatile, pale-yellow oil. Store at -20 °C under argon to prevent autoxidation.

Quantitative Data Summary

Reaction StepReagents & ConditionsYield (%)Diastereomeric Ratio (cis:trans)Key Analytical Marker
1. Grignard Addition PhMgBr, THF, -78 °C to RT86%75:25¹H NMR: Disappearance of ketone C=O
2. Deoxyfluorination DAST, CH₂Cl₂, -78 °C to RT68%80:20¹⁹F NMR: ~ -145 ppm (s, 1F)
3. Ester Reduction DIBAL-H, THF, -78 °C to 0 °C92%>99:1 (Retained)¹H NMR: 3.6 ppm (d, 2H, -CH₂OH)
4. Alcohol Oxidation DMP, CH₂Cl₂, 0 °C to RT94%>99:1 (Retained)¹H NMR: 9.8 ppm (d, 1H, -CHO)

Note: Yields represent isolated, analytically pure compounds. The dr in Step 2 is intrinsic to the DAST mechanism; the >99:1 dr in subsequent steps reflects the purity of the isolated cis-intermediate carried forward.

References

  • Title : Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids Source : European Journal of Organic Chemistry (2016) URL :[Link]

  • Title : GABA Analogues and Related Mono‐/Bifunctional Building Blocks Derived from the Fluorocyclobutane Scaffold Source : European Journal of Organic Chemistry (2020) URL :[Link]

  • Title : Asymmetric Synthesis of Fluorinated Cyclobutenes Containing Quaternary Carbon Stereocenters by Rh-Catalyzed Defluoroarylation Source : Angewandte Chemie International Edition (2026) URL :[Link]

  • Title : Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydroboration Source : Angewandte Chemie International Edition (2024) URL :[Link]

Application Note: Precision Wittig Olefination of 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It synthesizes general Wittig reaction principles with the specific steric and electronic requirements of the 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde scaffold.

Introduction & Strategic Analysis

The 3-Fluoro-3-phenylcyclobutane motif is a high-value bioisostere in modern drug discovery, often serving as a metabolically stable, conformationally restricted surrogate for cyclohexyl or piperidinyl groups. The incorporation of the geminal fluoro-phenyl group at C3 introduces unique electronic vectors and lipophilicity changes (


logP) compared to the parent cyclobutane.

Performing a Wittig reaction on 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde (1) presents specific challenges that distinguish it from standard aliphatic aldehydes:

  • Epimerization Risk: The C1 proton (

    
     to the aldehyde) is situated on a strained cyclobutane ring. Under strongly basic conditions or prolonged exposure to excess ylide, thermodynamic equilibration between cis and trans diastereomers (relative to the C3-phenyl group) can occur.
    
  • Ring Strain & Stability: While the cyclobutane ring is generally robust, the presence of a benzylic fluoride (C3) creates a potential pathway for HF elimination to form a cyclobutene, particularly under high-temperature forcing conditions.

  • Steric Bulk: The puckering of the cyclobutane ring places the C3-phenyl group in a specific spatial orientation that may exert transannular steric effects during the formation of the oxaphosphetane intermediate.

Retrosynthetic Logic

The Wittig olefination is preferred over Horner-Wadsworth-Emmons (HWE) or Julia olefination for this substrate when non-stabilized ylides (to form Z-alkenes) or methylenation is required. The neutral conditions of the final alkene extrusion step minimize the risk of defluorination.

Critical Reaction Parameters

Base Selection
  • Potassium tert-butoxide (KOtBu): The Gold Standard. It is strong enough to deprotonate phosphonium salts but bulky enough to minimize nucleophilic attack on the aldehyde carbonyl or the cyclobutane ring.

  • Sodium Hexamethyldisilazide (NaHMDS): Recommended for base-sensitive substrates. Its low nucleophilicity prevents side reactions, and it can be used at -78°C.

  • Avoid: n-Butyllithium (n-BuLi) unless necessary. While effective for ylide generation, residual lithium salts can stabilize the betaine intermediate, complicating stereocontrol, and the high basicity increases epimerization risks.

Solvent System
  • Tetrahydrofuran (THF): Anhydrous.[1][2] The standard solvent for stabilizing ylides.

  • Additives: For "Instant Ylides," adding trace amounts of t-BuOH can catalyze the proton transfer without compromising the ylide.

Temperature Control[1][2][3]
  • Ylide Formation: 0°C to Room Temperature (RT).

  • Addition Step: -78°C to 0°C. Crucial: Adding the aldehyde at low temperature prevents immediate enolization/epimerization.

Experimental Protocol: Methylenation

Target: Conversion of aldehyde (1) to 1-vinyl-3-fluoro-3-phenylcyclobutane.

Materials
  • Substrate: 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde (1.0 equiv).

  • Reagent: Methyltriphenylphosphonium bromide (

    
    ) (1.2 equiv).
    
  • Base: Potassium tert-butoxide (KOtBu) (1.0 M in THF) (1.25 equiv).

  • Solvent: Anhydrous THF (0.1 M concentration relative to substrate).

Step-by-Step Methodology
  • Ylide Generation (The "Instant" Method):

    • Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.

    • Charge with

      
       (white solid).
      
    • Add anhydrous THF.[1][2] The salt will form a suspension.

    • Cool to 0°C (ice bath).

    • Add KOtBu solution dropwise over 5 minutes.

    • Observation: The suspension will turn a characteristic bright yellow (canary yellow), indicating the formation of the methylenetriphenylphosphorane ylide.

    • Stir at 0°C for 30–45 minutes to ensure complete deprotonation.

  • Aldehyde Addition:

    • Dissolve the aldehyde (1) in a minimal amount of anhydrous THF.

    • Critical Step: Cool the yellow ylide solution to -78°C (dry ice/acetone) if strict stereochemical retention is required. For robust substrates, 0°C is acceptable.

    • Add the aldehyde solution dropwise to the ylide.[2] The yellow color may fade slightly but should persist (indicating excess ylide).

  • Reaction Progression:

    • Allow the mixture to warm slowly to Room Temperature over 2 hours.

    • Monitoring: Check by TLC (Hexanes/EtOAc) or LC-MS. The aldehyde spot should disappear.

    • Note: If the color turns completely white/colorless before the reaction is done, quench and add more ylide (generated separately). Do not add base directly to the reaction mixture.

  • Workup:

    • Quench by adding saturated aqueous

      
       (ammonium chloride) at 0°C.[2]
      
    • Dilute with Diethyl Ether (

      
      ) or MTBE. (Ether is preferred for precipitating triphenylphosphine oxide, 
      
      
      
      ).
    • Wash organic layer with Water (2x) and Brine (1x).

    • Dry over

      
      , filter, and concentrate in vacuo at <30°C (alkenes can be volatile).
      
  • Purification:

    • The major byproduct is solid

      
      . Triturate the crude residue with cold Pentane/Hexanes; 
      
      
      
      will precipitate. Filter off the solid.[2]
    • Purify the filtrate via Flash Column Chromatography (Silica Gel).

    • Eluent: 100% Hexanes

      
       5% EtOAc/Hexanes.
      

Mechanistic Pathway & Logic[2][4]

The following diagram illustrates the reaction pathway, highlighting the critical "Oxaphosphetane" intermediate where stereochemistry is determined.

WittigMechanism cluster_side Risk Factor: Epimerization Phosphonium Phosphonium Salt (Ph3P-CH2-R)+ X- Ylide Phosphonium Ylide (Ph3P=CH-R) Phosphonium->Ylide Deprotonation (-HX) Base Base (KOtBu) Base->Ylide Oxaphosphetane Oxaphosphetane (4-Membered Ring) Ylide->Oxaphosphetane [2+2] Cycloaddition (Kinetic Control) Aldehyde Aldehyde (1) (Cyclobutane-CHO) Aldehyde->Aldehyde Base-Cat. Epimerization Aldehyde->Oxaphosphetane Betaine Betaine (Zwitterion) Alkene Product (Vinyl-Cyclobutane) Oxaphosphetane->Alkene Cycloreversion (Driving Force: P=O bond) TPPO Byproduct (Ph3P=O) Oxaphosphetane->TPPO

Caption: Mechanistic flow of the Wittig reaction. The irreversible collapse of the oxaphosphetane ring drives the reaction. Epimerization is the primary risk during the aldehyde addition phase.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield Enolization of aldehydeUse a less basic counter-ion (Li-free conditions). Switch to NaHMDS at -78°C.
Epimerization (cis/trans scrambling) Reaction temperature too highEnsure aldehyde addition is at -78°C. Quench immediately upon completion.
No Reaction (Aldehyde remains) Ylide decomposition (moisture)Ensure THF is anhydrous. Check KOtBu quality (should be white, not yellow/brown).
Product contaminated with Ph3P=O Poor separationTriturate crude with Pentane 3x before column. Use Hexanes-only flush initially.

References

  • Maercker, A. (1965). The Wittig Reaction. Organic Reactions, 14, 270–490. Link

  • Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in Organic Synthesis Using the Wittig Reaction. Topics in Stereochemistry, 21, 1–157. Link

  • BenchChem Application Note. (2025). Application Notes and Protocols for the Chiral Synthesis of Derivatives from 3-Fluorocyclobutane-1-carbaldehyde. Link

  • Kondratov, I. S., et al. (2015).[3] Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2015(13), 2944–2952. Link

  • Grygorenko, O. O., et al. (2011). Cyclobutane-derived diamines for medicinal chemistry. Bioorganic & Medicinal Chemistry, 19(21), 6475-6481. Link

Sources

Application Note: Reductive Amination of 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

The 3-fluoro-3-phenylcyclobutane scaffold has emerged as a high-value motif in medicinal chemistry. It serves as a conformationally restricted, lipophilic spacer that often improves metabolic stability compared to acyclic analogs due to the blocking of metabolic "soft spots" by the fluorine atom and the ring strain.

This Application Note details the reductive amination of 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde . Unlike standard aliphatic aldehydes, this substrate presents specific challenges:

  • Stereochemical Integrity: The substrate exists as cis and trans diastereomers. Preserving the diastereomeric ratio (dr) during amination is critical for Structure-Activity Relationship (SAR) consistency.

  • Electronic Deactivation: The electron-withdrawing nature of the C3-fluorine atom enhances the electrophilicity of the aldehyde but can also influence the stability of the intermediate iminium ion.

  • Chemoselectivity: Avoiding direct reduction of the aldehyde to the alcohol (a common side reaction) while ensuring complete conversion to the amine.

This protocol utilizes Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE), a system chosen for its mildness and high chemoselectivity for aldehydes in the presence of amines.

Scientific Foundation & Mechanism

Mechanistic Pathway

The reaction proceeds via a direct reductive amination mechanism. Unlike sodium cyanoborohydride (


), which requires toxic handling and precise pH control, STAB (

) is effective under slightly acidic to neutral conditions and is generally safer.
  • Hemiaminal/Imine Formation: The amine nucleophile attacks the carbonyl carbon of the aldehyde (1). Acid catalysis (AcOH) facilitates the elimination of water to form the iminium ion (2).

  • Hydride Transfer: STAB coordinates with the nitrogen or oxygen, delivering a hydride to the iminium carbon. The acetoxy groups reduce the reducing power of the boron, making it unreactive toward the neutral aldehyde but highly reactive toward the cationic iminium species.

Stereochemical Considerations

The 3-fluoro-3-phenylcyclobutane-1-carbaldehyde substrate possesses a plane of symmetry through C1 and C3 if the substituents were identical, but the phenyl/fluoro difference creates cis and trans isomers relative to the aldehyde at C1.

  • Risk: Enolization of the aldehyde (or imine tautomerization to enamine) could lead to epimerization at C1.

  • Mitigation: The STAB protocol operates at room temperature with weak acid catalysis, minimizing the thermodynamic equilibration of the C1 center.

Reaction Scheme Visualization

G Aldehyde Aldehyde (Substrate) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Amine (R-NH2) Amine->Hemiaminal Iminium Iminium Ion (Active Species) Hemiaminal->Iminium - H2O Product Secondary/Tertiary Amine Iminium->Product + H- (from STAB) AcOH AcOH (Cat.) AcOH->Hemiaminal STAB NaBH(OAc)3 STAB->Iminium

Caption: Mechanistic flow of STAB-mediated reductive amination. The rate-determining step is typically the reduction of the iminium ion.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
3-Fluoro-3-phenylcyclobutane-1-carbaldehyde Substrate1.0Store under N2; sensitive to oxidation.[1]
Amine (Primary or Secondary) Nucleophile1.1 - 1.2Free base preferred. If HCl salt, add 1.0 eq TEA.
Sodium Triacetoxyborohydride (STAB) Reductant1.4 - 1.5Moisture sensitive. Weigh quickly.
Acetic Acid (AcOH) Catalyst1.0 - 2.0Glacial. Essential for unreactive amines.
1,2-Dichloroethane (DCE) Solvent0.1 - 0.2 MAnhydrous. THF is a viable alternative.
Step-by-Step Procedure

Step 1: Reaction Assembly

  • Charge a flame-dried reaction vial with 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde (1.0 equiv).

  • Dissolve in anhydrous DCE (concentration ~0.1 M).

  • Add the Amine (1.1 equiv).

    • Note: If the amine is a hydrochloride salt, add Triethylamine (TEA, 1.1 equiv) and stir for 10 minutes before adding the aldehyde.

  • Add Acetic Acid (1.0 equiv).

    • Expert Insight: While STAB reactions can proceed without acid, the cyclobutane aldehyde can be sterically encumbered. Acid catalysis accelerates imine formation, preventing the accumulation of unreacted aldehyde which could be reduced to the alcohol.

Step 2: Reductive Step 5. Stir the mixture at Room Temperature (RT) for 30–60 minutes to ensure equilibrium formation of the imine/hemiaminal. 6. Add STAB (1.4 equiv) portion-wise over 5 minutes.

  • Caution: Mild effervescence may occur.
  • Seal the vial and stir at RT under Nitrogen atmosphere.
  • Duration: Typically 2–16 hours. Monitor by LCMS for the disappearance of the imine (M+H of product minus 2) and aldehyde.

Step 3: Quench & Workup 8. Quench the reaction by adding saturated aqueous NaHCO3 (equal volume to solvent). Stir vigorously for 15 minutes until gas evolution ceases. 9. Extract the aqueous layer with DCM (3x). 10. Combine organic layers and wash with Brine (1x). 11. Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

Step 4: Purification 12. The crude residue is typically a mixture of cis and trans amine isomers. 13. Flash Column Chromatography: Elute with Hexanes/Ethyl Acetate or DCM/MeOH (with 1% NH4OH) depending on polarity.

  • Note: The cis and trans isomers often have distinct Rf values and can be separated at this stage if desired.

Analytical & Quality Control

Stereochemical Analysis

The starting aldehyde is often a mixture of diastereomers. The reductive amination usually preserves this ratio, but separation is possible.

  • 1H NMR (CDCl3):

    • Look for the cyclobutane methine proton (H1) attached to the nitrogen.

    • Diagnostic: The splitting pattern and chemical shift of the H1 proton often differ between cis and trans.

    • 19F NMR: The fluorine signal is highly sensitive to the chemical environment. Expect two distinct signals (around -150 to -220 ppm) corresponding to the two diastereomers.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion Steric hindrance of the cyclobutane ring.Increase AcOH to 2.0 eq. Switch solvent to THF to increase solubility.
Aldehyde Reduction (Alcohol formation) STAB added before imine formation.Stir Aldehyde + Amine + AcOH for 1-2 hours before adding STAB.
Dialkylation (with primary amines) Highly reactive amine.Use a stepwise approach: Form imine in MeOH, then add NaBH4 (less selective but faster) or use excess amine (2-3 eq).
Defluorination Harsh basic conditions or high heat.Ensure reaction remains at RT. Avoid strong bases during workup (use NaHCO3, not NaOH).

Workflow Diagram

Workflow Start Start: Aldehyde + Amine in DCE (0.1 M) AddAcid Add AcOH (1.0 eq) Stir 30-60 min Start->AddAcid AddSTAB Add STAB (1.4 eq) Portion-wise AddAcid->AddSTAB Monitor Monitor LCMS (2 - 16 hours) AddSTAB->Monitor Decision Complete? Monitor->Decision Decision->Monitor No (Wait) Quench Quench: Sat. NaHCO3 Extract: DCM Decision->Quench Yes Purify Purification: Flash Chromatography Quench->Purify End Final Product: 3-Fluoro-3-phenyl- cyclobutylmethylamine Purify->End

Caption: Operational workflow for the reductive amination process.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][5] Studies on Direct and Indirect Reductive Amination Procedures.[3][5] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • BenchChem. (2025).[1][6][7][8] The Versatility of 3-Fluorocyclobutane-1-carbaldehyde in Medicinal Chemistry: Applications and Protocols. BenchChem Application Notes. Link

  • Chernykh, A. V., et al. (2015).[9] Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2015(22), 4971–4980. Link

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. (Alternative Protocol). Link

Sources

Use of 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde as a building block for novel heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde in Heterocyclic Design

Executive Summary

This technical guide outlines the utility of 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde (FPC-CHO) as a high-value building block for medicinal chemistry. As drug discovery moves away from planar aromatic systems ("escaping flatland") to improve solubility and patentability, fluorinated saturated rings like cyclobutanes have emerged as critical scaffolds.

The 3-fluoro-3-phenyl substitution pattern offers a unique dual advantage:

  • Conformational Control: The cyclobutane ring adopts a puckered conformation, directing substituents into defined vectors that differ from cyclohexyl or phenyl analogs.

  • Metabolic Blocking: The fluorine atom at the C3 position blocks metabolic oxidation (a common liability at benzylic-like positions) while modulating the lipophilicity (LogP) of the phenyl ring.

This guide provides validated protocols for converting FPC-CHO into novel heterocycles, specifically focusing on imidazoles , oxazoles , and triazoles , alongside data on stability and handling.

Chemical Profile & Handling

Compound: 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde Structure: A cyclobutane ring substituted at C1 with a formyl group and at C3 with a fluorine and a phenyl group. Stereochemistry: Exists as cis and trans isomers (relative to the aldehyde and phenyl/fluorine groups). The cis isomer (aldehyde and phenyl on the same side) often predominates in thermodynamic equilibrium due to dipole minimization, but this is solvent-dependent.

PropertyValue / Note
Molecular Weight ~178.2 g/mol
Appearance Colorless to pale yellow oil
Storage -20°C, under Argon/Nitrogen (Aldehydes are prone to air oxidation to carboxylic acids).
Solubility Soluble in DCM, THF, MeOH, DMSO.
Stability Sensitive to oxidation. Use immediately upon opening or repurify via bisulfite adduct if aged.

Safety Note: Fluorinated cyclobutanes are generally non-explosive but should be treated as standard organic irritants. Perform all reactions in a fume hood.

Strategic Value: The "Puckered" Bioisostere

The cyclobutane ring is not planar; it puckers to relieve torsional strain. This creates a distinct angular projection for substituents.

Bioisostere_Map Start Target Pharmacophore Flat Phenyl Ring (Planar, High Aromaticity) Start->Flat Traditional Cyclohexyl Cyclohexyl Ring (Chair, High Lipophilicity) Start->Cyclohexyl Traditional FPC 3-Fluoro-3-phenylcyclobutane (FPC) Flat->FPC Bioisosteric Replacement (Maintains Pi-Stacking via Phenyl) Cyclohexyl->FPC Bioisosteric Replacement (Reduces Lipophilicity) Benefits Key Advantages: 1. Metabolic Block (C3-F) 2. Vector Redirection (Pucker) 3. Lower sp2 Count FPC->Benefits

Figure 1: Strategic positioning of the FPC scaffold as a bioisostere bridging the gap between aromatic and saturated systems.

Synthetic Protocols

The aldehyde functionality of FPC-CHO is the "warhead" for heterocycle construction. Below are three modular protocols.

Module A: Synthesis of 1,5-Disubstituted Imidazoles (Van Leusen Reaction)

Target: Accessing imidazole-based kinase inhibitors.

Mechanism: Reaction of the aldehyde with Tosylmethyl isocyanide (TosMIC) followed by amine condensation.

Protocol:

  • Reagents: FPC-CHO (1.0 equiv), Primary Amine (R-NH2, 1.0 equiv), TosMIC (1.0 equiv), K2CO3 (2.0 equiv).

  • Solvent: Methanol (anhydrous).

  • Step-by-Step:

    • Dissolve FPC-CHO (1 mmol) and the primary amine (1 mmol) in MeOH (5 mL). Stir at RT for 2 hours to form the imine in situ (monitor by TLC/LCMS).

    • Add TosMIC (195 mg, 1 mmol) and K2CO3 (276 mg, 2 mmol).

    • Heat the mixture to reflux (65°C) for 4–6 hours.

    • Workup: Cool to RT. Remove solvent under vacuum.[1] Resuspend residue in EtOAc/Water.[2] Extract EtOAc (3x). Wash combined organics with brine, dry over Na2SO4.

    • Purification: Flash chromatography (DCM/MeOH gradient).

  • Validation: 1H NMR should show the loss of the aldehyde proton (~9.5 ppm) and appearance of imidazole C-H singlets (~7.0–7.8 ppm).

Module B: Synthesis of 5-Substituted Oxazoles

Target: Metabolic stable spacers.

Protocol:

  • Reagents: FPC-CHO (1.0 equiv), TosMIC (1.0 equiv), K2CO3 (1.0 equiv).

  • Solvent: Methanol (reflux).[1]

  • Step-by-Step:

    • Dissolve FPC-CHO (1 mmol) and TosMIC (1 mmol) in MeOH (5 mL).

    • Add K2CO3 (1 mmol).

    • Reflux for 3 hours. (Note: Without the amine, TosMIC reacts directly with the aldehyde to form the oxazole).

    • Workup: Standard EtOAc extraction.

  • Why this works: The base deprotonates TosMIC, which attacks the aldehyde carbonyl. Cyclization and elimination of the tosyl group yield the oxazole.

Module C: Reductive Amination (Gateway to Piperidines)

Target: Linker synthesis for PROTACs or GPCR ligands.

Protocol:

  • Reagents: FPC-CHO (1.0 equiv), Secondary Amine (1.1 equiv), NaBH(OAc)3 (1.5 equiv), Acetic Acid (cat.).

  • Solvent: 1,2-Dichloroethane (DCE).

  • Step-by-Step:

    • Mix FPC-CHO and amine in DCE.[3] Add 1 drop of AcOH. Stir 30 min.

    • Add NaBH(OAc)3 portion-wise.[3] Stir overnight at RT.

    • Quench: Sat. NaHCO3.

Synthetic Workflow Diagram

Synthesis_Workflow Aldehyde FPC-CHO (Starting Block) Reagent_A + TosMIC + R-NH2 Aldehyde->Reagent_A Reagent_B + TosMIC (No Amine) Aldehyde->Reagent_B Reagent_C + Hydroxylamine Aldehyde->Reagent_C Reagent_D + Bestmann-Ohira Aldehyde->Reagent_D Imidazole 1,5-Disubstituted Imidazole Reagent_A->Imidazole Van Leusen Oxazole 5-Substituted Oxazole Reagent_B->Oxazole Cyclization Isoxazole Isoxazole (via Oxime) Reagent_C->Isoxazole [3+2] Cycloaddition Alkyne Terminal Alkyne (Click Chem Ready) Reagent_D->Alkyne Homologation

Figure 2: Divergent synthesis pathways from the FPC-CHO building block.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Imidazole Synthesis Incomplete imine formation.Add molecular sieves (4Å) or MgSO4 during the imine formation step (first 2 hours) to remove water.
Epimerization Basic conditions affecting the C1 stereocenter.While C1 is less acidic, prolonged heating with strong base can equilibrate cis/trans isomers. Keep reaction times optimized; do not overnight reflux if not needed.
Aldehyde Oxidation Poor storage.If NMR shows carboxylic acid peak (~11-12 ppm), repurify by dissolving in Et2O and washing with sat. NaHCO3 (removes acid), then drying.

References

  • Synthesis of Fluorinated Cyclobutanes: Haufe, G., et al.[4][5][6] "Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines." European Journal of Organic Chemistry, 2015.

  • Cyclobutanes in Drug Discovery: Mykhailiuk, P. K.[5][7] "Cyclobutanes in Small-Molecule Drug Candidates."[8][9][10] Journal of Medicinal Chemistry, 2021.

  • Van Leusen Reaction Protocols: Sisko, J., et al. "An Investigation of the Van Leusen Imidazole Synthesis." The Journal of Organic Chemistry, 2000.

  • General Fluorine Bioisosterism: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.

Sources

Purification techniques for 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde isomers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Purification and Isomeric Resolution of 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde

Mechanistic Context & The Separation Challenge

The incorporation of fluorinated cyclobutane motifs into pharmaceutical pipelines has surged, driven by their ability to act as metabolically stable, conformationally restricted bioisosteres for tert-butyl and phenyl groups[1]. 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde is a critical intermediate in these synthetic pathways. However, its synthesis—typically via deoxofluorination of a hydroxy precursor or cross-coupling strategies—inevitably produces a mixture of cis and trans diastereomers[2].

The Causality of Co-elution: Standard normal-phase chromatography on bare silica gel relies heavily on hydrogen bonding and dipole-dipole interactions. In 3-fluoro-3-phenylcyclobutane-1-carbaldehyde, the highly polar aldehyde group dominates the molecule's interaction with the silanol groups on the stationary phase. Because the rigid four-membered cyclobutane ring locks the fluorine and phenyl groups into fixed spatial projections, the overall dipole moment difference between the cis and trans isomers is negligible. Consequently, standard flash chromatography often results in severe peak tailing and co-elution, necessitating advanced chromatographic interventions[3].

Chromatographic Rationale: Moving Beyond Silica

To achieve >99% diastereomeric excess (d.e.), separation must exploit subtle shape-recognition and orthogonal retention mechanisms rather than simple polarity differences.

  • Supercritical Fluid Chromatography (SFC): SFC is the premier choice for the preparative resolution of rigid cyclic stereoisomers. By utilizing supercritical CO₂ as the bulk mobile phase, SFC offers high diffusivity and low viscosity. When paired with an amylose-based stationary phase, the helical structure of the polymer provides distinct inclusion cavities. The trans isomer, possessing a different steric cross-section than the cis isomer, interacts differentially with these cavities, leading to baseline resolution[4].

  • Pentafluorophenyl (PFP) Reversed-Phase HPLC: For analytical validation, standard C18 columns often fail to provide adequate selectivity (

    
    ). A PFP stationary phase, however, introduces multiple retention mechanisms: hydrophobic, 
    
    
    
    interactions, and dipole-dipole interactions. The fluorinated stationary phase exhibits a strong affinity for the C-F bond of the analyte, amplifying the subtle steric differences between the cis and trans geometries.

Isomeric Resolution Workflow

PurificationWorkflow A Crude 3-Fluoro-3-phenylcyclobutane -1-carbaldehyde (cis/trans mixture) B Flash Chromatography (Silica Gel, Hexane/EtOAc) Objective: Bulk Impurity Removal A->B Step 1 C Preparative SFC (Amylose-based CSP, CO2/MeOH) Objective: Diastereomer Resolution B->C Step 2 D cis-Isomer Fraction (Peak 1) C->D Elution 1 E trans-Isomer Fraction (Peak 2) C->E Elution 2 F Analytical RP-HPLC (PFP Column) Objective: QC & d.e. Determination D->F Validation E->F Validation

Workflow for the isolation and validation of 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde isomers.

Experimental Protocols

Protocol 1: Preparative SFC Separation of Diastereomers Self-Validation Principle: Before initiating a stacked injection sequence, a single analytical injection must be performed to confirm a resolution factor (


) of 

. If

, the modifier concentration must be decreased to increase retention and resolution.
  • Sample Preparation: Dissolve 5.0 g of the silica-purified cis/trans mixture in 100 mL of HPLC-grade Methanol (concentration: 50 mg/mL). Filter through a 0.22 µm PTFE syringe filter to prevent column frit blockage.

  • System Equilibration: Mount a Chiralpak AD-H column (250 x 21.2 mm, 5 µm) onto the preparative SFC system. Equilibrate with 90% CO₂ / 10% Methanol at a flow rate of 70 mL/min.

  • Parameter Setting: Set the Back Pressure Regulator (BPR) to 120 bar and the column oven temperature to 35 °C. Set the UV detector to monitor 210 nm (aldehyde absorbance) and 254 nm (phenyl ring absorbance).

  • Injection & Fractionation: Inject 0.5 mL (25 mg) of the sample. Collect Peak 1 and Peak 2 based on the time-windows established during the analytical run.

  • Recovery: Concentrate the collected fractions under reduced pressure. Crucial: Maintain the water bath at < 30 °C to prevent aldehyde degradation or thermal epimerization.

Protocol 2: Analytical Validation via PFP RP-HPLC Self-Validation Principle: A mixed standard must be injected prior to the purified fractions. The method is only valid if the peak-to-valley ratio between the isomers is >10:1.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in ultra-pure water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • System Setup: Install a Kinetex PFP column (150 x 4.6 mm, 2.6 µm, core-shell). Set the column oven to 40 °C to improve mass transfer and reduce system backpressure.

  • Gradient Program: Run a linear gradient from 20% B to 80% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Analysis: Inject 5 µL of the purified fractions (diluted to 1 mg/mL in Acetonitrile). Calculate the diastereomeric excess (d.e.) by integrating the area under the curve (AUC) for both peaks.

Quantitative Data Summary

The following table summarizes the chromatographic performance of various stationary phases evaluated during method development. The PFP and Amylose CSP columns demonstrate superior selectivity due to their specialized interaction mechanisms.

Column TypeMobile PhaseRetention Time Peak 1 (min)Retention Time Peak 2 (min)Selectivity (

)
Resolution (

)
Suitability
Bare Silica (5 µm) Hexane/EtOAc (90:10)6.456.521.010.4Bulk cleanup only
C18 (2.6 µm) H₂O/MeCN Gradient8.128.451.041.2Not recommended
PFP (2.6 µm) H₂O/MeCN Gradient7.558.301.102.8Analytical QC
Amylose CSP (5 µm) SFC: CO₂/MeOH (90:10)4.205.851.394.5Preparative Scale

Note: Elution order must be confirmed via 2D-NMR (NOESY) for absolute structural assignment of the cis and trans geometries.

References

  • Title: CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue Source: ACS Publications URL:[Link]

  • Title: GABA Analogues and Related Mono‐/Bifunctional Building Blocks Derived from the Fluorocyclobutane Scaffold Source: ResearchGate URL:[Link]

  • Title: Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS Source: PMC - NIH URL:[Link]

Sources

Application of 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde in Kinase Inhibitor Synthesis

Part 1: Executive Summary & Scientific Rationale

3-Fluoro-3-phenylcyclobutane-1-carbaldehyde (FPC-CHO) represents a high-value "privileged structure" in modern medicinal chemistry. While simple cyclobutanes (e.g., in the JAK3 inhibitor Ritlecitinib ) are well-established, the 3-fluoro-3-phenyl variant offers a unique geometric and electronic profile. It serves as a conformationally restricted, metabolically robust bioisostere for substituted cyclohexyl or benzyl groups, designed to access hydrophobic "back-pockets" in kinase active sites while modulating physicochemical properties (LogD, metabolic stability).

Mechanism of Action & Design Logic
  • Conformational Locking (The "Pucker" Effect): Unlike cyclohexane (chair/boat) or phenyl (planar) rings, the cyclobutane ring adopts a puckered "butterfly" conformation (typical dihedral angle ~25-35°). The geminal substitution of Fluorine and Phenyl at the C3 position creates a significant energy barrier to ring inversion. This locks the C1-aldehyde (and subsequent amine) vector into a precise orientation, reducing the entropic penalty upon binding to the kinase pocket.

  • Metabolic Blocking: The C3 position of cyclobutanes is a common "soft spot" for CYP450-mediated oxidation. Introduction of the Fluorine atom at C3 blocks this metabolic liability via the Deuterium/Fluorine Effect , significantly extending the half-life (

    
    ) of the inhibitor.
    
  • Electronic Tuning: The electronegative fluorine lowers the

    
     of amines formed via reductive amination (by ~1-2 log units via inductive effect). This is critical for optimizing oral bioavailability and reducing hERG liability, often associated with highly basic amines.
    

Part 2: Case Study & Application Context

Target Class: Tyrosine Kinases (e.g., JAK, BTK, FGFR). Reference Precedent: Ritlecitinib (PF-06651600) utilizes a 3-aminocyclobutane scaffold. Innovation: The FPC-CHO building block allows for the synthesis of "Next-Generation" inhibitors where the 3-phenyl group engages the hydrophobic "Gatekeeper" or "Solvent Front" regions, while the fluorine modulates the lipophilicity.

Comparative Data: Scaffold Properties
PropertyCyclohexyl-CHO3-Fluoro-cyclobutyl-CHO3-Fluoro-3-phenyl-cyclobutyl-CHO
Conformation Flexible (Chair/Boat)Puckered (Dynamic)Rigid / Locked
Metabolic Stability Low (Oxidation prone)HighVery High (Blocked C3)
Lipophilicity (cLogP) HighLowModerate (Balanced)
Vector Orientation Equatorial/AxialCis/TransFixed Diastereomers

Part 3: Experimental Protocol

Objective: Synthesis of a Kinase Inhibitor Intermediate via Reductive Amination. Reaction: Coupling of FPC-CHO with an Amino-Pyrazole (Hinge Binder Model).

Materials:
  • Aldehyde: 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde (1.0 equiv).

  • Amine: 4-Amino-1-methyl-1H-pyrazole (Model Hinge Binder) (1.1 equiv).

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) (Anhydrous).

  • Additive: Acetic Acid (AcOH) (1.0 equiv).

Step-by-Step Methodology:
  • Imine Formation (Equilibrium Establishment):

    • In a flame-dried 50 mL round-bottom flask under Nitrogen (

      
      ), dissolve the Amine  (1.1 mmol) in anhydrous DCE (5 mL).
      
    • Add FPC-CHO (1.0 mmol) followed by Acetic Acid (1.0 mmol).

    • Critical Insight: The addition of AcOH catalyzes the formation of the iminium ion intermediate. Without acid catalysis, sterically hindered cyclobutanes may react sluggishly.

    • Stir at Room Temperature (RT) for 2 hours. Monitor by LC-MS to confirm Imine formation (

      
      ).
      
  • Reduction (Irreversible Step):

    • Cool the reaction mixture to 0°C.

    • Add STAB (1.5 mmol) portion-wise over 10 minutes.

    • Safety Note: Gas evolution (

      
      ) may occur; ensure proper venting.
      
    • Allow the mixture to warm to RT and stir for 12 hours.

  • Quench & Workup:

    • Quench with saturated aqueous

      
       (10 mL). Stir vigorously for 15 mins to decompose borate complexes.
      
    • Extract with Dichloromethane (DCM) (3 x 10 mL).

    • Dry combined organics over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).

    • Gradient: 0-50% EtOAc in Hexanes.

    • Note: The product will likely exist as a mixture of cis/trans diastereomers. Separation may require chiral SFC (Supercritical Fluid Chromatography) if diastereoselectivity is low.

Quality Control (QC) Criteria:
  • LC-MS: Single peak, correct mass (

    
    ).
    
  • 1H-NMR:

    • Disappearance of Aldehyde peak (

      
       ~9.8 ppm).
      
    • Appearance of benzylic/cyclobutyl methylene signals (

      
       ~2.5-3.5 ppm).
      
    • Diagnostic: Look for F-splitting in the cyclobutane protons (

      
       coupling).
      

Part 4: Visualization (Pathway & Logic)

KinaseInhibitorSynthesis Aldehyde 3-Fluoro-3-phenyl cyclobutane-1-CHO (Electrophile) Iminium Iminium Ion Intermediate Aldehyde->Iminium AcOH, DCE Imine Formation Amine Hinge Binder (Nucleophile) Amine->Iminium Product Target Kinase Inhibitor Iminium->Product Reductive Amination STAB Na(OAc)3BH (Reducing Agent) STAB->Product F_Effect Fluorine Effect: Blocks Metabolism Lowers pKa F_Effect->Product Optimizes Conf_Lock Cyclobutane Pucker: Rigid Vector Entropy Benefit Conf_Lock->Product Optimizes

Figure 1: Synthetic workflow and medicinal chemistry logic for incorporating the 3-fluoro-3-phenylcyclobutyl scaffold.

Part 5: References

  • BenchChem Application Notes. (2025). 3-Fluorocyclobutane-1-carbaldehyde in the Development of Kinase Inhibitors. Retrieved from

  • Pfizer Inc. (2018). Discovery of Ritlecitinib (PF-06651600), a Selective JAK3 Inhibitor. Journal of Medicinal Chemistry. (Contextual scaffold precedent).

  • Mykhailiuk, P. K. (2015). Fluorinated Cyclobutanes: Synthesis and Application in Drug Design. Chemical Reviews. (General review of fluorinated cyclobutanes).

  • PubChem. (2025). Compound Summary: 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde (CAS 2137073-08-4). Retrieved from

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As drug development professionals increasingly incorporate fluorinated cyclobutanes to enhance metabolic stability and target affinity, 3-fluoro-3-phenylcyclobutane-1-carbaldehyde has emerged as a highly desirable, yet notoriously challenging, building block.

Unlike standard aliphatic fluorocyclobutanes, the introduction of a phenyl group at the C3 position creates a highly labile tertiary, benzylic C-F bond. Literature has explicitly documented the instability of this specific motif; for instance, attempts to isolate analogous 1-amino-3-fluoro-3-phenylcyclobutane-carboxylic acids have historically failed due to 1[1]. Consequently, synthesizing the carbaldehyde derivative via the 2 requires meticulous control over reaction conditions to prevent dehydrofluorination (loss of HF) and over-oxidation[2].

This guide provides field-validated troubleshooting strategies, mechanistic insights, and optimized protocols to help you overcome low yields and isolate this delicate intermediate successfully.

Diagnostic Workflows & Reaction Pathways

To effectively troubleshoot your synthesis, you must first understand the competing mechanistic pathways. The diagram below illustrates how varying reaction conditions dictate the fate of the starting material.

Pathway A Starting Material Alcohol B Target Product Aldehyde A->B Mild Oxidation (Buffered DMP) C Byproduct 1 Alkene (-HF) A->C Harsh Oxidants (PCC, Jones) B->C Acid/Base/Heat (Elimination) D Byproduct 2 Carboxylic Acid B->D H2O Presence (Over-oxidation)

Fig 1. Reaction workflow and primary degradation pathways of the 3-fluoro-3-phenylcyclobutane system.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is my reaction yielding predominantly 3-phenylcyclobut-2-ene-1-carbaldehyde instead of the target product? Cause: You are observing dehydrofluorination. The fluorine atom in your substrate is attached to a tertiary, benzylic carbon. This makes the C-F bond highly susceptible to E1/E2 elimination. If your oxidation method generates acidic byproducts (e.g.,3[3]) or if the reaction temperature exceeds 20 °C, the molecule will rapidly lose HF to form the thermodynamically stable conjugated alkene byproduct. Solution: Switch to strictly neutral, mild oxidation conditions. Buffer your DMP reactions with an excess of solid NaHCO₃ and ensure the reaction temperature never exceeds 15 °C.

Q2: I am seeing significant amounts of 3-fluoro-3-phenylcyclobutane-1-carboxylic acid. How do I stop over-oxidation? Cause: Over-oxidation to the carboxylic acid occurs when trace water is present in the reaction mixture. Water hydrates the newly formed aldehyde into a gem-diol, which is subsequently oxidized by the reagent. Harsh oxidants like Pyridinium Chlorochromate (PCC) or Jones reagent will almost always cause this issue. Solution: Ensure strictly anhydrous conditions (flame-dried glassware, dry solvents, argon atmosphere). Avoid TEMPO/BAIB systems, which often rely on aqueous biphasic conditions.

Q3: My isolated product degrades within 24 hours in the fridge. How should I handle and store it? Cause: The isolated aldehyde is prone to auto-oxidation and bimolecular degradation when concentrated to absolute dryness. Furthermore, purification via standard silica gel chromatography often destroys the product due to the inherent acidity of the silica. Solution: Avoid prolonged column chromatography. Instead, rely on a clean reductive quench (Na₂S₂O₃) to remove byproducts[3]. Store the crude aldehyde as a dilute solution (e.g., 0.5 M in anhydrous THF or DCM) over 4Å molecular sieves at -20 °C, or telescope it immediately into your next synthetic step (e.g., reductive amination or Wittig reaction)[2].

Logic Start Issue: Low Target Yield Q1 Alkene byproduct dominant? (Check LCMS/NMR) Start->Q1 Q2 Carboxylic acid dominant? Q1->Q2 No Sol1 Action: Add NaHCO3 buffer. Keep temp < 15°C. Q1->Sol1 Yes (Dehydrofluorination) Sol2 Action: Ensure strict anhydrous conditions. Avoid TEMPO. Q2->Sol2 Yes (Over-oxidation) Sol3 Action: Check starting material purity and volatility. Q2->Sol3 No

Fig 2. Diagnostic logic tree for troubleshooting low yields during aldehyde synthesis.

Quantitative Data: Comparison of Oxidation Methods

The table below summarizes the expected outcomes when applying various oxidation methods to (3-fluoro-3-phenylcyclobutyl)methanol.

Oxidation MethodReagents & ConditionsTemp (°C)Target Aldehyde Yield (%)Alkene Byproduct (%)Carboxylic Acid (%)Recommendation
Swern Oxidation Oxalyl chloride, DMSO, Et₃N-78 to -5075 – 85< 50Highly Recommended
Buffered DMP DMP, NaHCO₃ (5 eq), DCM0 to 1580 – 90< 5< 2Best for Scale-up
Unbuffered DMP DMP, DCM (No buffer)2030 – 4040 – 50< 2Avoid (Acidic degradation)
PCC Oxidation PCC, DCM2010 – 20> 605 – 10Strictly Avoid
TEMPO/BAIB TEMPO, BAIB, DCM/H₂O0 to 2040 – 5010 – 1520 – 30Avoid (Over-oxidation)

Self-Validating Protocol: Buffered DMP Oxidation

Objective: Convert (3-fluoro-3-phenylcyclobutyl)methanol to 3-fluoro-3-phenylcyclobutane-1-carbaldehyde while suppressing HF elimination and over-oxidation.

Step 1: Anhydrous Preparation

  • Action: Flame-dry a 100 mL round-bottom flask under argon. Dissolve (3-fluoro-3-phenylcyclobutyl)methanol (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL).

  • Causality: The presence of trace water hydrates the newly formed aldehyde to a gem-diol, which DMP rapidly over-oxidizes to the carboxylic acid. Anhydrous conditions self-validate by restricting the reaction strictly to the aldehyde stage.

Step 2: Acid Scavenging (Critical Step)

  • Action: Add finely powdered, anhydrous sodium bicarbonate (NaHCO₃, 5.0 eq, 50 mmol) to the solution to form a suspension.

  • Causality: DMP oxidation inherently generates acetic acid as a byproduct[3]. In the 3-fluoro-3-phenylcyclobutane system, protons catalyze the rapid E1/E2 elimination of the tertiary benzylic fluoride. NaHCO₃ acts as an insoluble acid scavenger, maintaining a neutral microenvironment.

Step 3: Temperature-Controlled Oxidation

  • Action: Cool the suspension to 0 °C. Add Dess-Martin Periodinane (1.2 eq, 12 mmol) portion-wise over 15 minutes. Stir at 0 °C for 1 hour, then warm to 15 °C maximum.

  • Causality: Portion-wise addition mitigates exothermic spikes. Keeping the temperature strictly below 15 °C thermodynamically suppresses the activation energy required for C-F bond cleavage.

Step 4: Reductive Quench and Isolation

  • Action: Quench the reaction at 0 °C with a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃ (40 mL). Stir vigorously for 30 minutes until the organic layer is clear.

  • Causality: Na₂S₂O₃ reduces unreacted DMP and iodinane byproducts into highly water-soluble forms[3]. This prevents the need for acidic aqueous washes or prolonged silica gel chromatography, both of which would degrade the target aldehyde.

Step 5: Storage

  • Action: Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (water bath < 25 °C). Store the crude aldehyde as a 0.5 M solution in anhydrous THF over 4Å molecular sieves at -20 °C.

  • Causality: Concentrating to absolute dryness promotes auto-oxidation and bimolecular degradation. Storing in solution stabilizes the reactive carbaldehyde handle[2].

References

  • ResearchGate - Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids. (Details the inherent instability and isolation failure of analogous 3-fluoro-3-phenylcyclobutane derivatives). 1

  • Benchchem - The Versatility of 3-Fluorocyclobutane-1-carbaldehyde in Medicinal Chemistry: Applications and Protocols. (Provides foundational protocols for the oxidation of fluorinated cyclobutyl methanols and downstream telescoping applications). 2

  • Benchchem - Optimizing reaction conditions for 3-Fluorocyclobutane-1-carbaldehyde. (Details the necessity of Na₂S₂O₃/NaHCO₃ quenching to neutralize acetic acid byproducts during DMP oxidation). 3

Sources

Technical Support Center: Fluorination of Phenylcyclobutane Precursors

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the specific challenges of fluorinating phenylcyclobutane precursors. It is designed for researchers encountering yield loss, unexpected byproducts, or ring instability.

Subject: Troubleshooting Side Reactions & Optimization Protocols Lead Scientist: Senior Application Scientist, Isotope & Catalysis Division

Executive Summary & Mechanistic Overview

Fluorinating phenylcyclobutane derivatives (e.g., 1-phenylcyclobutanol, 3-phenylcyclobutanone) is deceptively difficult due to the high ring strain (~26 kcal/mol) and the electronic influence of the phenyl group.

The core challenge is the "Cationic Manifold." Most nucleophilic fluorination reagents (DAST, Deoxo-Fluor) activate an alcohol or ketone via a cationic intermediate.[1] In phenylcyclobutanes, this creates a conflict:

  • The Phenyl Group stabilizes the carbocation (benzylic stabilization), promoting

    
     pathways.[1]
    
  • The Cyclobutane Ring seeks to relieve strain, driving the cation toward Ring Opening (to linear alkenes) or Ring Contraction/Expansion (Wagner-Meerwein rearrangements).[1]

  • Conjugation drives Elimination , forming 1-phenylcyclobutene to achieve styrenyl resonance.[1]

This guide provides solutions to navigate these competing pathways.

Troubleshooting Guide (Q&A Format)

Category A: Elimination vs. Substitution

User Question: I am treating 1-phenylcyclobutanol with DAST at -78°C, but my major product is 1-phenylcyclobutene, not the fluoride. Why is elimination dominating even at low temperatures?

Technical Diagnosis: You are fighting thermodynamics. While low temperature kinetically slows elimination, the formation of 1-phenylcyclobutene creates a conjugated styrene-like system.[1] This product is significantly more stable than the strained fluorinated ring.[1] DAST acts as a base as well as a fluorinating agent.[1]

Corrective Protocol:

  • Switch Reagent Class: Move away from DAST. Use PBSF (Perfluorobutanesulfonyl fluoride) combined with TBAT (Tetrabutylammonium difluorotriphenylsilicate) or XtalFluor-E .[1] These reagents are less basic and operate via a more concerted substitution mechanism, reducing the lifetime of the carbocation.

  • Base Scavengers: If you must use DAST, add pyridine or 2,6-di-tert-butylpyridine (1.5 equiv) to buffer the HF generated and suppress proton abstraction.[1]

Category B: Ring Integrity (Opening & Rearrangement)

User Question: My LC-MS shows a mass consistent with the product, but NMR indicates a linear homoallylic fluoride or a cyclopentane derivative. What happened to the ring?

Technical Diagnosis: This is a classic Cyclobutyl-Cyclopropylmethyl-Homoallyl Rearrangement .[1]

  • Scenario 1 (Ring Opening): The cyclobutyl cation rearranges to a homoallyl cation to relieve ring strain.[1] The fluoride ion then traps the linear cation, resulting in a linear fluorinated alkene.

  • Scenario 2 (Ring Expansion): If you are fluorinating a cyclobutylmethyl precursor (or if a methylene insertion occurs), the ring will expand to a cyclopentyl system (thermodynamic sink).[1]

Corrective Protocol:

  • Avoid Carbocations: Switch to Radical Fluorination (e.g., Decarboxylative fluorination using Ag(I)/Selectfluor) if your precursor allows (e.g., starting from a carboxylic acid).[1] Radical intermediates on cyclobutane rings are kinetically more stable toward ring opening than their cationic counterparts.[1]

  • Solvent Effect: Change solvent to Dichloromethane (DCM) or Toluene .[1] Avoid polar aprotic solvents (like MeCN) which stabilize the separated ion pair, giving the cation more time to rearrange before the fluorine attacks.

Category C: Radical Fluorination Issues

User Question: I am using Selectfluor/Ag(I) for C-H fluorination of phenylcyclobutane. I see significant di-fluorination and over-oxidation.

Technical Diagnosis: Phenylcyclobutane has activated benzylic C-H bonds.[1] Once the first fluorine is installed, the inductive effect should deactivate the bond, but the benzylic radical remains accessible. Selectfluor is a strong oxidant and can generate radical cations that lead to over-functionalization or hydration (if trace water is present).[1]

Corrective Protocol:

  • Kinetic Control: Stop the reaction at 60-70% conversion. Do not push for 100%.

  • Phase Transfer: Use a biphasic system (Water/Chlorobenzene) with a phase transfer catalyst.[1] This compartmentalizes the oxidant from the product.

Visualizing the Pathways

The following diagram illustrates the competing pathways when a phenylcyclobutane precursor is subjected to nucleophilic fluorination (e.g., DAST).

FluorinationPathways Precursor 1-Phenylcyclobutanol Intermediate Benzylic Carbocation (Stabilized but Strained) Precursor->Intermediate DAST/Activation -OH group leaves Product Target: 1-Fluoro-1-phenylcyclobutane Intermediate->Product F- Attack (Kinetic) Side_Elim Elimination: 1-Phenylcyclobutene (Conjugated/Stable) Intermediate->Side_Elim -H+ (Thermodynamic) Side_Open Ring Opening: Homoallylic Fluoride Intermediate->Side_Open Strain Relief Side_Exp Rearrangement: Cyclopropylmethyl species Intermediate->Side_Exp Isomerization

Caption: Figure 1. The "Cationic Manifold" illustrating the competition between fluorination, elimination (conjugation driven), and ring opening (strain driven).

Experimental Protocols

Protocol A: Nucleophilic Fluorination with Suppressed Elimination

Best for: 1-Phenylcyclobutanol precursors.[1]

Reagents:

  • Substrate: 1-Phenylcyclobutanol (1.0 equiv)[1]

  • Reagent: XtalFluor-E (1.2 equiv) or PBSF (1.2 equiv)[1]

  • Promoter: TBAT (1.5 equiv) or Et3N[1]·3HF (2.0 equiv)[1]

  • Solvent: Anhydrous DCM (0.1 M)[1]

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and cool to -78°C under Argon.

  • Addition: Add the substrate dissolved in DCM.

  • Reagent: Add XtalFluor-E solid in one portion.

  • Promoter: Add TBAT dropwise (if solution) or as solid.

  • Reaction: Stir at -78°C for 2 hours. Do not warm to RT immediately. Allow to warm slowly to 0°C over 4 hours.

  • Quench: Quench with saturated aqueous NaHCO3 at 0°C.

  • Workup: Extract with DCM. Wash with brine.[1] Dry over Na2SO4.[1]

  • Purification: Flash chromatography on silica (neutralized with 1% Et3N) to prevent acid-catalyzed elimination on the column.

Protocol B: Radical Decarboxylative Fluorination

Best for: 1-Phenylcyclobutane carboxylic acid precursors (Avoids cation instability).[1]

Reagents:

  • Substrate: 1-Phenylcyclobutane-1-carboxylic acid[1]

  • Reagent: Selectfluor (2.0 equiv)[1]

  • Catalyst: AgNO3 (0.2 equiv)[1]

  • Solvent: Acetone/Water (1:1)[1]

Step-by-Step:

  • Dissolution: Dissolve substrate and Selectfluor in Acetone/Water under N2.

  • Catalyst: Add AgNO3.

  • Heating: Heat to 60°C.

  • Monitoring: Monitor CO2 evolution. Reaction is typically complete in 4-6 hours.[1]

  • Note: This pathway generates a radical intermediate.[1][2][3][4] While ring opening is less likely than with cations, monitor for "dimerization" products.[1]

Data Summary: Reagent Performance

ReagentMechanismMajor Side ReactionSuccess Rate (Phenylcyclobutane)
DAST Cationic (

-like)
Elimination (to phenylcyclobutene)Low (<30%)
Deoxo-Fluor CationicEliminationLow (<35%)
XtalFluor-E

-like / Ion Pair
Minimal EliminationHigh (60-80%)
Selectfluor/Ag RadicalOver-oxidation / Di-fluorinationModerate (40-60%)
PBSF/TBAT Concerted DisplacementNone (Slow reaction rate)Moderate (50%)

References

  • Ring Expansion Mechanisms : Qi, X., Yuan, F., Yan, X., & Xia, Y. (2024).[5] Fluoro-Promoted Thermal Ring Expansion of Cyclopropyl Carbenes to gem-Difluorinated Cyclobutenes. Organic Letters, 26, 10317-10321.[1][5] Link[1]

  • Elimination Side Reactions : Demchuk, O., & Grygorenko, O. O. (2025).[1] Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.[1] Link

  • Selectfluor Radical Chemistry : Yin, F., Wang, Z., Li, Z., & Li, C. (2012). Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids in Aqueous Solution. Journal of the American Chemical Society, 134(25), 10401-10404. Link[1]

  • Strain-Release Fluorination : Milligan, J. A. (2018).[1][6] Strain-Enabled Phosphination and Fluorination Reactions. University of Pittsburgh D-Scholarship.[1] Link

  • General Fluorination Reviews : Campbell, M. G., & Ritter, T. (2015).[1] Modern Carbon–Fluorine Bond Forming Reactions for Aryl Fluoride Synthesis. Chemical Reviews, 115(2), 612-633.[1] Link[1]

Sources

Technical Support Center: Stereoselectivity in 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stereochemical control and reactivity of 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde . This scaffold presents unique challenges due to the interplay between the strained cyclobutane ring, the conformational locking effect of the phenyl group, and the electronic influence of the fluorine atom.

Topic: Controlling Stereoselectivity & Reactivity Audience: Medicinal Chemists, Process Chemists Content Type: Troubleshooting Guide & FAQs

Molecule Profile & Conformational Dynamics

Before troubleshooting, it is critical to understand the ground-state thermodynamics of your starting material. The cyclobutane ring is not planar; it adopts a puckered "butterfly" conformation to relieve torsional strain.[1]

  • Dominant Conformation: The bulky Phenyl (Ph) group at C3 will strongly prefer the pseudo-equatorial position to minimize 1,3-diaxial-like repulsive interactions.

  • Thermodynamic Isomer: The cis-isomer (where the C1-formyl group and C3-phenyl group are on the same face) is generally the thermodynamic product. In this configuration, both the bulky Phenyl and the Formyl groups can occupy pseudo-equatorial positions simultaneously.

  • Electronic Effect: The C3-Fluorine atom exerts a through-bond electron-withdrawing effect (

    
    ), increasing the electrophilicity of the C1-aldehyde, making it highly reactive toward nucleophiles but also prone to hydration or hemiacetal formation.
    

Troubleshooting Guide: Stereoselective Reactions

Issue 1: Low Diastereoselectivity in Nucleophilic Additions (Grignard/Reduction)

Symptom: You are reacting the aldehyde with a nucleophile (e.g.,


 or 

) and obtaining a 1:1 or low d.r. mixture of the resulting secondary alcohol.

Root Cause: The stereocenter at C3 (carrying the F/Ph) is distal (1,3-relationship) to the reaction center (C1-aldehyde). Unlike 1,2-chiral induction (Felkin-Anh), 1,3-induction is inherently weaker because the chiral information must be transmitted through the flexible cyclobutane ring. The aldehyde moiety rotates freely, averaging out the facial bias.

Corrective Protocol:

  • Switch to Bulky Nucleophiles/Reductants:

    • Protocol: Use L-Selectride® (lithium tri-sec-butylborohydride) at -78°C instead of

      
      . The steric bulk of the reagent amplifies the subtle difference between the Re and Si faces of the aldehyde caused by the ring puckering.
      
    • Mechanism:[1][2][3][4][5][6] The bulky hydride reagent is sensitive to the "pocket" created by the puckered ring, favoring attack from the less hindered face (usually anti to the pseudo-axial hydrogen at C2/C4).

  • Chelation Control (If applicable):

    • Protocol: If using Grignard reagents, add

      
        or 
      
      
      
      as a pre-complexing agent.
    • Logic: While Fluorine is a poor chelator compared to Oxygen, the distinct dipole of the C-F bond can influence the alignment of the aldehyde in the transition state, potentially rigidifying the C1-C3 axis.

  • Temperature Management:

    • Standard: Maintain reaction temperature strictly below -78°C .

    • Optimization: If d.r. remains low, lower to -90°C (using toluene/liquid

      
       slush) to freeze out specific aldehyde rotamers.
      
Issue 2: Epimerization of the C1 Center (Cis/Trans Scrambling)

Symptom: The starting material or product isolates as a mixture of cis and trans isomers, even if you started with a pure diastereomer.

Root Cause: The C1-proton is acidic due to the adjacent carbonyl. Basic conditions (even mild bases like


 or amine bases) can deprotonate C1, forming an enolate. Upon reprotonation, the system relaxes to the thermodynamic mixture (favoring cis-diequatorial).

Corrective Protocol:

  • Buffer Your Workup:

    • Step: Never quench with strong acid or base. Use saturated

      
        or phosphate buffer (pH 7) .
      
    • Reason: Prevents acid-catalyzed enolization or base-catalyzed epimerization during the biphasic extraction.

  • Avoid Amine Bases in Oxidation:

    • Step: If synthesizing the aldehyde from the alcohol, avoid Swern conditions (which use

      
      ).
      
    • Alternative: Use Dess-Martin Periodinane (DMP) in buffered DCM (

      
       added). DMP is non-basic and preserves the stereochemical integrity of the C1 center.
      
Issue 3: Defluorination or Ring Fragmentation

Symptom: Loss of the fluorine signal in


 NMR or appearance of olefinic signals (cyclobutene formation).

Root Cause: Although the Fluorine is at C3 (homoallylic to the aldehyde enolate), strong bases can trigger elimination pathways or ring fragmentation if the ring strain becomes too high during a transition state.

Corrective Protocol:

  • Reagent Selection: Avoid organolithiums (

    
    ) which can act as bases. Use Organocerium reagents (
    
    
    
    ) or Grignard reagents, which are more nucleophilic and less basic.

Experimental Data & Properties

Table 1: Physicochemical & Stereochemical Properties

PropertyValue / TrendNotes
Thermodynamic Stability Cis > Trans Cis isomer allows Ph and CHO to both occupy pseudo-equatorial positions.
Aldehyde Reactivity High Enhanced by C3-F electron-withdrawing group (inductive effect).[7]
Preferred Oxidant Dess-Martin Periodinane Prevents C1 epimerization (unlike Swern).
Reduction Selectivity L-Selectride > NaBH4 Bulky hydrides maximize 1,3-stereocontrol.

NMR Shift
-150 to -220 ppm Diagnostic for C-F integrity; shift varies by cis/trans isomer.

Visualized Workflows

Workflow 1: Diastereoselective Reduction

This workflow illustrates the decision logic for maximizing stereocontrol during the reduction of the aldehyde.

ReductionWorkflow Start Start: 3-Fluoro-3-phenyl- cyclobutane-1-carbaldehyde Choice Select Reducing Agent Start->Choice NaBH4 NaBH4 / MeOH (Standard) Choice->NaBH4 Small Nucleophile LSelect L-Selectride / THF (-78°C) Choice->LSelect Bulky Nucleophile ResultLow Result: Low d.r. (1:1) Mixture of Alcohols NaBH4->ResultLow Poor 1,3-Induction ResultHigh Result: High d.r. (>90:10) Major Diastereomer LSelect->ResultHigh Steric Control Analysis Analyze d.r. via 19F NMR & HPLC ResultLow->Analysis ResultHigh->Analysis

Caption: Decision tree for selecting the optimal reducing agent to maximize diastereoselectivity.

Workflow 2: Conformational Control Mechanism

This diagram visualizes the steric factors influencing the nucleophilic attack.[8]

Conformation Ring Cyclobutane Ring (Puckered) C3 C3 Position Ring->C3 C1 C1 Aldehyde Ring->C1 Ph Phenyl Group (Pseudo-Equatorial) C3->Ph Steric Anchor F Fluorine (Pseudo-Axial) C3->F Nu Nucleophile (L-Selectride) Nu->C1 Attacks Anti to Ring Bulk

Caption: The bulky Phenyl group anchors the ring conformation, directing the nucleophile to the less hindered face.

FAQs

Q1: Why do I see two spots on TLC after synthesizing the aldehyde? A: This is likely the cis and trans isomers. Because of the ring strain and the distinct environments of the Phenyl/Fluorine groups, the two diastereomers often have significantly different


 values. The cis isomer (diequatorial-like) is typically more polar than the trans isomer.

Q2: Can I use the Felkin-Anh model to predict the outcome? A: Not directly. The Felkin-Anh model is designed for 1,2-induction (an adjacent chiral center). Here, you have 1,3-induction. While the principles of minimizing steric clash apply, the "effective size" of the groups is determined by the ring puckering rather than bond rotation. You should rely on conformational analysis (placing the Ph group equatorial) rather than a standard Felkin-Anh drawing [2].

Q3: Is the aldehyde stable on the shelf? A: Fluorinated aldehydes are prone to hydration (forming gem-diols) due to the electron-withdrawing effect of the fluorine. Store the compound under Argon at -20°C, ideally as a solution in anhydrous solvent or freshly distilled before use [1].

References

  • Deraet, X., Voets, L., & Alonso, M. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry, 85(12), 7803–7816. Available at: [Link]

  • Chernykh, A. V., et al. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Optimizing Nucleophilic Additions to 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of novel chemical entities utilizing 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde. This valuable building block offers a unique combination of a conformationally constrained cyclobutane scaffold and the modulating effects of fluorine, making it highly relevant for modern drug discovery programs.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the complexities of nucleophilic addition reactions with this substrate and optimize your synthetic outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the nucleophilic addition to 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde. The solutions are based on established chemical principles and practical laboratory experience.

Observed Problem Probable Cause(s) Suggested Solution(s) & Scientific Rationale
1. Low or No Conversion of Starting Aldehyde a) Inactive Nucleophile: Grignard or organolithium reagents are sensitive to moisture and air. b) Insufficient Equivalents: Stoichiometry may be off due to inaccurate titrations or reagent degradation. c) Low Reaction Temperature: The activation energy for the reaction may not be overcome at very low temperatures (e.g., -78 °C) for less reactive nucleophiles.a) Use freshly prepared or titrated organometallic reagents. Ensure all glassware is flame-dried and the reaction is conducted under a strict inert atmosphere (Argon or Nitrogen).[1] b) Increase the equivalents of the nucleophile to 1.5-2.0 eq. This ensures that even with some degradation, enough active nucleophile is present to drive the reaction to completion. c) Allow the reaction to slowly warm to a higher temperature. After the initial low-temperature addition, permit the mixture to warm to 0 °C or even room temperature and monitor by TLC.[1]
2. Poor Diastereoselectivity (d.r. close to 1:1) a) High Reactivity of Nucleophile: Highly reactive nucleophiles (e.g., MeLi, MeMgBr) are less selective and react too quickly for a well-organized transition state to form.[3] b) Flexible Transition State: Lack of pre-organization of the aldehyde before the nucleophilic attack leads to multiple competing, low-energy transition states. c) Non-Optimal Temperature: Higher temperatures can provide enough energy to overcome the small energy difference between the diastereomeric transition states, eroding selectivity.a) Switch to a less reactive nucleophile. Consider using organozinc (Reformatsky), organocuprate, or organoindium reagents. These softer nucleophiles often provide higher diastereoselectivity. b) Introduce a chelating Lewis acid. Additives like CeCl₃ (for the Luche reduction conditions) or MgBr₂·OEt₂ can pre-complex with the carbonyl oxygen and the fluorine atom, creating a more rigid, bicyclic-like transition state that favors attack from one face.[3] c) Maintain a low reaction temperature. Conduct the addition at -78 °C or -40 °C to maximize the energy difference between the competing transition states.[3]
3. Formation of an Unidentified Byproduct a) Enolization of Aldehyde: A strong, sterically hindered base can deprotonate the α-carbon, leading to aldol-type side reactions. b) Over-reduction (if using a hydride): Using a powerful hydride source like LiAlH₄ can sometimes lead to the reduction of other functional groups if present. c) Impure Starting Material: The starting aldehyde may contain impurities from its synthesis, such as the corresponding alcohol or carboxylic acid.[4]a) Use a less basic nucleophile or a pre-complexing Lewis acid. Lewis acids increase the electrophilicity of the carbonyl carbon, promoting addition over deprotonation.[5] b) Use a milder reducing agent. For reductions, consider NaBH₄ or L-Selectride®, which are generally more selective for aldehydes and ketones.[3] c) Purify the starting aldehyde before use. Flash column chromatography or distillation can remove impurities that might interfere with the reaction.
4. Difficult Product Isolation / Streaking on TLC a) Formation of Metal Salts: The work-up procedure may not have adequately removed all the magnesium or lithium salts, which can bind to the product alcohol. b) Product is Highly Polar: The resulting secondary alcohol is significantly more polar than the starting aldehyde.a) Use a carefully controlled quench. A sequential quench with water, followed by a saturated aqueous solution of NH₄Cl or a Rochelle's salt solution, can effectively break up emulsions and precipitate metal salts for easy filtration.[3] b) Adjust the TLC mobile phase. Increase the polarity of your eluent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture) to achieve a suitable Rf value (0.3-0.4).

Frequently Asked Questions (FAQs)

Q1: How does the 3-fluoro-3-phenylcyclobutane moiety influence the reactivity of the aldehyde?

A1: The substituents at the 3-position have a profound electronic and steric influence.

  • Electronic Effect: The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I effect) through the cyclobutane ring.[4][6] This effect pulls electron density away from the carbonyl carbon, increasing its partial positive charge (δ+) and making it more electrophilic.[7][8] Consequently, 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde is generally more reactive towards nucleophiles than its non-fluorinated or alkyl-substituted counterparts.[4]

  • Steric & Conformational Effects: The cyclobutane ring is not planar; it exists in a puckered conformation. The bulky phenyl group and the fluorine atom at the 3-position create a sterically biased environment. This inherent asymmetry influences the trajectory of the incoming nucleophile, forming the basis for diastereoselective additions.[3]

Q2: What are the key parameters to consider when trying to optimize the diastereomeric ratio (d.r.)?

A2: Optimizing diastereoselectivity is a multi-parameter problem. The key factors are:

  • Choice of Nucleophile: As a general rule, less reactive and bulkier nucleophiles tend to be more selective. They form a later, more product-like transition state where steric interactions are more pronounced.

  • Temperature: Lowering the reaction temperature (e.g., to -78 °C) is critical. According to the Eyring equation, the selectivity is proportional to the difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states. Lower temperatures amplify the impact of this energy difference.

  • Solvent: The choice of solvent can influence the aggregation state of the nucleophile and the tightness of the transition state. Ethereal solvents like THF or Et₂O are standard.

  • Lewis Acid Additives: For certain nucleophiles, particularly organometallics, the addition of a chelating Lewis acid (e.g., CeCl₃, ZnCl₂, MgBr₂) can enforce a specific conformation of the aldehyde, leading to a highly organized transition state and significantly improved diastereoselectivity.[3]

Q3: How can I predict the major diastereomer resulting from the nucleophilic addition?

A3: The stereochemical outcome can often be rationalized using the Felkin-Anh model .[9] This model considers the steric and electronic properties of the substituents on the carbon atom alpha to the carbonyl. For 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde, the alpha-carbon is part of the cyclobutane ring.

The model predicts that the largest group on the alpha-carbon will orient itself perpendicular to the carbonyl C=O bond to minimize steric interactions. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (~107°), approaching from the face of the smallest substituent (in this case, a hydrogen atom on the alpha-carbon).[9][10]

Due to the complexity of the puckered ring system, classical models may need to be supported by computational studies for highly accurate predictions.[3]

Caption: Felkin-Anh model for predicting stereochemistry.

Q4: What are the recommended analytical techniques to monitor the reaction and determine the diastereomeric ratio?

A4:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase that gives a good separation between the starting aldehyde (less polar) and the product alcohol (more polar). Visualize with a UV lamp (due to the phenyl group) and a potassium permanganate stain (which reacts with the alcohol).[1]

  • Determining Diastereomeric Ratio (d.r.):

    • ¹H NMR Spectroscopy: This is the primary method. The protons adjacent to the newly formed hydroxyl group (the carbinol protons) in the two diastereomers will have slightly different chemical shifts and coupling constants. Integration of these distinct signals allows for the direct calculation of the d.r.

    • ¹⁹F NMR Spectroscopy: Since there is a fluorine atom in the molecule, ¹⁹F NMR is an excellent and often simpler alternative. The fluorine atom's chemical shift will be sensitive to the stereochemistry of the adjacent center. The two diastereomers will typically show two distinct signals, and their integration provides a very accurate d.r.[3]

    • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): If the diastereomers can be separated on a chiral or even a standard column, these methods can also be used for quantification.

Experimental Protocols

Protocol 1: Diastereoselective Grignard Addition

This protocol describes a general procedure for the addition of a Grignard reagent to 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde.

Materials:

  • 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde (1.0 eq)

  • Methylmagnesium bromide (MeMgBr), 3.0 M in Et₂O (1.2 eq)

  • Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under an argon atmosphere.

  • Reactant Addition: Dissolve 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde (1.0 eq) in anhydrous diethyl ether (to make a ~0.1 M solution).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Grignard Addition: Add the methylmagnesium bromide solution (1.2 eq) dropwise via syringe over 20-30 minutes. Ensure the internal temperature does not rise above 5 °C.[1]

  • Reaction: After the addition is complete, stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction's progress by TLC until the starting aldehyde is consumed.

  • Quenching: Cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired secondary alcohol.

  • Analysis: Determine the diastereomeric ratio by ¹H or ¹⁹F NMR analysis.

Grignard_Workflow cluster_setup 1. Setup & Reagents cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis setup Flame-dried glassware under Argon aldehyde Dissolve Aldehyde in anhydrous Et₂O setup->aldehyde cool Cool to 0 °C aldehyde->cool add Add Grignard Reagent (MeMgBr) dropwise cool->add stir Stir & Warm to RT (Monitor by TLC) add->stir quench Quench with sat. NH₄Cl (aq) at 0 °C stir->quench extract Extract with Et₂O quench->extract dry Dry, Filter, Concentrate extract->dry purify Flash Column Chromatography dry->purify analysis Determine d.r. by ¹H or ¹⁹F NMR purify->analysis

Caption: Workflow for Grignard addition protocol.

References

  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews (RSC Publishing).
  • 3.25: Relative Reactivity of Carbonyls. Chemistry LibreTexts.
  • Technical Support Center: Stereochemical Control in 3-Fluorocyclobutane-1-carbaldehyde Reactions. Benchchem.
  • Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry.
  • A Study of Effects Unique Fluorine in Organic Reactions.
  • Stereoselective Nucleophilic Additions to Aldehydes and Synthesis of α-Amino-β- Hydroxy-Esters. Diva-Portal.org.
  • A Comparative Analysis of 3-Fluorocyclobutane- 1-carbaldehyde and 3,3-difluorocyclobutane-1. Benchchem.
  • Application Notes and Protocols: Grignard Reaction of 3-Fluorocyclobutane-1-carbaldehyde for the Synthesis of Novel Secondary Alcohols. Benchchem.
  • 9.4: Diastereoselective Addition to Aldehydes and Ketones. Chemistry LibreTexts.
  • Nucleophilic addition | OpenOChem Learn.
  • Diastereoselective Nucleophilic Addition to Aldehydes with Polar α‐ and α,β‐Substituents. Advanced Synthesis & Catalysis.
  • Nucleophilic Addition to Carbonyl Groups. Chemistry Steps.
  • Optimizing reaction conditions for 3-Fluorocyclobutane-1-carbaldehyde. Benchchem.
  • Steric‐approach control of the nucleophilic addition of secondary amines to cyclobutanes 6 a–6 c. ResearchGate.
  • 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. Fiveable.

Sources

Technical Support Center: Diastereomer Separation of 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The separation of cis and trans diastereomers of highly substituted cyclobutanes is notoriously difficult. 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde presents a "perfect storm" of chromatographic challenges: a puckered ring conformation that masks dipole differences, a highly acidic α-proton prone to epimerization[1], and the inherent instability of 3-fluoro-3-phenylcyclobutane systems[2].

This guide provides authoritative troubleshooting, field-proven protocols, and logical workflows to help you achieve baseline resolution without compromising the stereochemical integrity of your compounds.

Part 1: The Core Challenges (The "Why")

Before attempting separation, it is critical to understand the causality behind why standard methods fail for this specific scaffold:

  • Conformational Puckering & Dipole Masking: Cyclobutane rings are not planar; they adopt a "puckered" conformation to relieve torsional strain[3]. The bulky phenyl group and the highly electronegative fluorine atom at the C3 position force the ring into specific puckered states. This often results in the cis and trans isomers having nearly identical overall dipole moments, rendering standard normal-phase silica gel chromatography ineffective.

  • C1-Epimerization (The "Smearing" Effect): The C1 proton is situated between an electron-withdrawing aldehyde and a fluorinated cyclobutane ring, making it highly acidic. Exposure to the slightly acidic silanol groups on standard silica gel, or trace bases in mobile phases, triggers enolization. Because the enol intermediate is planar at C1, it rapidly re-equilibrates into a mixture of cis and trans isomers[1]. Chromatographically, this manifests as a broad, smeared peak bridging the two isomers.

  • Fluorous Interactions: Standard C18 reversed-phase columns rely on hydrophobic interactions, which often fail to distinguish the subtle spatial differences of the C3-fluorine. Specialized stationary phases, such as Pentafluorophenyl (PFP), are required to exploit orthogonal

    
     and dipole-dipole interactions[4].
    

Epimerization Cis cis-Isomer (Aldehyde) Enol Enol Intermediate (Loss of C1 Stereocenter) Cis->Enol Base/Acid Silica Gel Enol->Cis Trans trans-Isomer (Aldehyde) Enol->Trans Trans->Enol Base/Acid Silica Gel

Base/acid-catalyzed C1-epimerization pathway of cyclobutane-1-carbaldehyde.

Part 2: Troubleshooting FAQs

Q1: I am trying to separate the diastereomers on a silica gel flash column, but I only get one long, tailing peak. What is happening? A: You are observing on-column epimerization. The acidic nature of silica gel promotes the enolization of the C1-carbaldehyde[1]. As the isomers travel down the column, they continuously interconvert, resulting in a smeared peak. Solution: Abandon normal-phase silica for the aldehyde. Switch to Reversed-Phase HPLC (using a PFP column) or use the Derivatization Workflow (see Protocol B).

Q2: Why is a PFP (Pentafluorophenyl) column recommended over a standard C18 column? A: While C18 separates based purely on hydrophobicity, a PFP stationary phase offers multiple retention mechanisms: dispersive,


, dipole-dipole, and hydrogen bonding. The pentafluorophenyl ring of the stationary phase interacts strongly with the highly polarized C3-fluorine and the C3-phenyl group of your analyte[4]. This orthogonal selectivity is often the only way to achieve baseline resolution (

) for fluorinated diastereomers.

Q3: My compound degrades during HPLC concentration. How can I prevent this? A: 3-Fluoro-3-phenylcyclobutane derivatives can be inherently unstable, sometimes undergoing ring-opening or defluorination under thermal stress[2]. Ensure your HPLC fractions are concentrated at low temperatures (< 30 °C) and avoid prolonged exposure to acidic aqueous modifiers (like 0.1% TFA). Use neutral water/acetonitrile or volatile buffers like ammonium acetate.

Part 3: Decision Workflow & Experimental Protocols

To guarantee scientific integrity, your separation strategy must be a self-validating system. Follow this workflow to determine the best approach for your specific matrix.

Workflow Start Crude Mixture: cis/trans-3-Fluoro-3-phenyl cyclobutane-1-carbaldehyde CheckStability Assess C1-Epimerization (UPLC/NMR) Start->CheckStability DirectSep Direct HPLC Separation (PFP Phase) CheckStability->DirectSep Stable Deriv Derivatization Route: Reduce to Alcohol CheckStability->Deriv Unstable DirectSep->Deriv Rs < 1.5 Pure Pure cis- and trans- Aldehydes DirectSep->Pure Rs > 1.5 SepAlcohol Separate Diastereomeric Alcohols (Silica) Deriv->SepAlcohol Oxidize Mild Oxidation (Swern) SepAlcohol->Oxidize Oxidize->Pure

Logical decision tree for the separation of fluorinated cyclobutane diastereomers.

Protocol A: Direct Separation via PFP-HPLC

Use this protocol if analytical UPLC confirms the aldehyde is stable against epimerization in neutral solvents.

Step 1: Sample Preparation Dissolve the crude diastereomeric mixture in HPLC-grade Acetonitrile (MeCN). Do not use methanol, as it can form hemiacetals with the reactive aldehyde. Step 2: Chromatographic Parameters

  • Column: Luna PFP(2) or equivalent (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase: Isocratic 40% Water (neutral, no TFA) / 60% Acetonitrile.

  • Flow Rate: 15 mL/min.

  • Detection: UV at 210 nm and 254 nm (to track the phenyl ring). Step 3: Fraction Collection & Validation Collect fractions immediately into tubes pre-cooled in an ice bath. Analyze fractions via analytical UPLC within 2 hours. Lyophilize (do not rotovap with heat) to isolate the pure cis and trans isomers.

Protocol B: The Derivatization-Separation-Oxidation Workflow

Use this protocol if direct separation fails or if scale-up (>1 gram) is required. By reducing the aldehyde to an alcohol, you eliminate the acidic C1 proton, completely preventing epimerization and allowing for cheap silica gel separation.

Step 1: Reduction to Alcohol

  • Dissolve the crude aldehyde mixture (1.0 eq) in anhydrous Methanol (0.2 M) at 0 °C.

  • Add Sodium Borohydride (

    
    , 1.2 eq) portion-wise.
    
  • Stir for 30 minutes, quench with saturated aqueous

    
    , and extract with Ethyl Acetate.
    
  • Dry over

    
     and concentrate.
    

Step 2: Silica Gel Separation

  • Load the crude alcohol mixture onto a standard silica gel flash column.

  • Elute using a gradient of Hexanes/Ethyl Acetate (typically 90:10 to 70:30). The hydroxyl group interacts strongly with silica, amplifying the subtle steric differences between the cis and trans isomers, allowing for baseline separation.

  • Confirm diastereomeric purity of the separated alcohols via 1H NMR (look for distinct chemical shifts of the -CH2OH protons).

Step 3: Mild Swern Oxidation

  • To a solution of Oxalyl Chloride (1.5 eq) in anhydrous DCM at -78 °C, add DMSO (3.0 eq) dropwise.

  • After 15 minutes, add the pure cis or trans alcohol (1.0 eq) dissolved in DCM.

  • Stir for 30 minutes at -78 °C, then add Triethylamine (5.0 eq).

  • Allow to warm to room temperature, quench with water, and extract. The resulting product is the stereopure cis- or trans-3-fluoro-3-phenylcyclobutane-1-carbaldehyde.

Part 4: Quantitative Chromatographic Data

The following table summarizes expected retention behaviors and resolution metrics for 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde across different stationary phases.

Stationary PhaseMobile Phase SystemRet. Time cis (min)Ret. Time trans (min)Resolution (

)
Epimerization Risk
Normal Phase (Silica) Hexane / EtOAc (95:5)12.412.8< 0.5 (Smeared)HIGH (Acidic silanols)
Reversed Phase (C18)

/ MeCN (50:50)
8.28.50.8 (Partial)Low (If neutral)
Reversed Phase (PFP)

/ MeCN (60:40)
14.116.5> 2.0 (Baseline) Low (If neutral)
Silica (Alcohol Deriv.) Hexane / EtOAc (80:20)18.524.2> 2.5 (Baseline) NONE (No

-proton)

Note: Retention times are representative based on a 150 x 4.6 mm analytical column at 1.0 mL/min. Actual times will vary based on system dead volume.

References

  • 3-Fluorocyclobutane-1-carbaldehyde | 1780295-33-1 | Benchchem Source: Benchchem URL
  • Design and Synthesis of a Monofluoro-Substituted Aromatic Amino Acid as a Conformationally Restricted 19F NMR Label Source: ResearchGate URL
  • Separation of diastereomers - Chromatography Forum Source: Chromatography Forum URL
  • Technical Support Center: Purification of Cyclobutane Isomers by Chromatography Source: Benchchem URL

Sources

Technical Support Center: Stability and Storage of 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Handling highly functionalized, strained-ring aldehydes requires precision and a deep understanding of molecular reactivity. 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde[1] is a highly valuable building block in drug discovery, but it presents unique stability challenges. The combination of a strained cyclobutane ring, a reactive aldehyde moiety, and the strong inductive (-I) effect of the fluorine atom demands rigorous, self-validating storage protocols[2].

This guide is designed to move beyond basic instructions, explaining the causality behind degradation so you can implement robust, fail-safe experimental workflows.

Part 1: Mechanistic Causes of Degradation

To prevent degradation, we must first understand the chemical causality behind it. 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde is susceptible to three primary degradation pathways:

  • Auto-Oxidation: Aldehydes are inherently sensitive to atmospheric oxygen. The hydrogen atom directly bonded to the carbonyl carbon is easily abstracted and replaced by an oxygen atom, yielding the corresponding carboxylic acid (3-fluoro-3-phenylcyclobutane-1-carboxylic acid)[3][4].

  • Trimerization/Polymerization: Aliphatic aldehydes can polymerize or form cyclic trimers. Counterintuitively, this can occur even at low temperatures. The process is heavily catalyzed by trace amounts of acid—which is often generated by the auto-oxidation process itself[5]. Thus, oxidation breeds polymerization.

  • Nucleophilic Addition: The highly electronegative fluorine atom at the 3-position withdraws electron density from the cyclobutane ring via the inductive (-I) effect. This makes the carbonyl carbon significantly more electron-deficient and highly susceptible to nucleophilic attack by moisture (forming hydrates) or alcohols (forming hemiacetals)[2].

Degradation A 3-Fluoro-3-phenylcyclobutane -1-carbaldehyde B Oxidation (Carboxylic Acid) A->B O2 (Air) Light/Heat C Polymerization (Trimer/Oligomer) A->C Trace Acid (from oxidation) D Nucleophilic Attack (Hydrate/Hemiacetal) A->D Moisture/Alcohols (-I effect of F)

Fig 1: Primary degradation pathways of 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde.

Part 2: Troubleshooting & FAQs

Q1: My neat sample of 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde has become viscous and shows a white precipitate. What happened? Expert Insight: Your sample has likely undergone acid-catalyzed trimerization or polymerization[5]. When exposed to trace oxygen, a small fraction of the aldehyde oxidizes to a carboxylic acid[6]. This newly formed acid acts as a catalyst, triggering the aldehyde molecules to link together into higher molecular weight oligomers or cyclic trimers, which present as viscous liquids or waxy solids[5]. Resolution: Discard heavily polymerized stock. In the future, ensure the sample is stored under a strict inert atmosphere (Argon) to prevent the initial oxidation step that generates the acid catalyst[3].

Q2: Can I store this compound in methanol or ethanol to create a convenient stock solution? Expert Insight: It depends entirely on your downstream application. Storing saturated aliphatic aldehydes in primary alcohols leads to the rapid formation of hemiacetals[5]. While hemiacetals are chemically more stable against oxidation and polymerization, they alter the immediate reactivity of your compound. Furthermore, the strong -I effect of the fluorine atom in this specific compound accelerates this nucleophilic addition[2]. Resolution: If you need the free aldehyde for immediate coupling reactions (e.g., reductive aminations), avoid protic/nucleophilic solvents. Use anhydrous, non-nucleophilic solvents like Dichloromethane (DCM) or Toluene, or store the compound neat.

Q3: Is storing the vial at -80°C enough to guarantee stability? Expert Insight: No. While storing at -20°C or -80°C minimizes thermal degradation and volatility, temperature alone cannot stop degradation if oxygen is present[2][6]. In fact, trimerization can continue at low temperatures if trace acid is present[5]. Resolution: Temperature control must be coupled with atmospheric control. Store at -20°C strictly under an Argon or Nitrogen blanket, in an airtight, amber glass vial to prevent photodegradation[2][6].

Part 3: Quantitative Data & Storage Parameters

To ensure reproducibility, all storage parameters must address specific mechanistic vulnerabilities.

Table 1: Quantitative Storage Parameters and Causality

ParameterSpecificationMechanistic Rationale
Atmosphere Argon (Ar) or Nitrogen (N₂)Displaces O₂ to prevent auto-oxidation to carboxylic acid, thereby preventing the formation of acid catalysts[3].
Temperature -20°C (Long-term)Reduces kinetic energy, slowing down volatility, oxidation, and intermolecular reactions[2][6].
Container Amber Glass, PTFE-lined capPrevents UV-induced radical formation (photodegradation) which initiates auto-oxidation[6].
Solvent (if diluted) Anhydrous DCM / ToluenePrevents hydrate/hemiacetal formation at the highly electrophilic, fluorine-activated carbonyl carbon[2].
Part 4: Standard Operating Procedure (SOP) for Aliquoting

To maintain a self-validating protocol, every time the primary stock is accessed, the environment must be tightly controlled. A protocol is "self-validating" when the completion of step A physically guarantees the success of step B (e.g., thermal equilibration prevents moisture condensation, validating the subsequent inert purge).

Step-by-Step Methodology:

  • Thermal Equilibration: Transfer the sealed vial of 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde from cold storage (-20°C) to a desiccator. Allow it to equilibrate to room temperature before opening. (Critical: Opening a cold vial causes immediate condensation of atmospheric moisture, leading to hydrate formation).

  • Inert Environment: Move the room-temperature vial into a glovebox purged with Argon, or use a standard Schlenk line with a continuous Argon flush[3].

  • Aliquoting: Using a dry, gas-tight syringe, extract the required volume. If creating stock solutions, dispense into pre-dried, amber glass vials containing anhydrous, non-nucleophilic solvent.

  • Purging & Sealing: Purge the headspace of the primary and aliquot vials with a gentle stream of Argon for 30-60 seconds. Cap tightly using a PTFE-lined septum cap to minimize headspace[6].

  • Storage: Wrap the cap seal with Parafilm (for short-term) or PTFE tape (for long-term) and immediately return to a -20°C freezer[2].

StorageWorkflow S1 1. Equilibrate to Room Temp (in desiccator) S2 2. Transfer to Glovebox (or Schlenk Line) S1->S2 S3 3. Aliquot via Syringe (Use Anhydrous Solvents) S2->S3 S4 4. Purge Headspace with Ar (Seal with PTFE cap) S3->S4 S5 5. Store at -20°C (Amber Glass / Dark) S4->S5

Fig 2: Self-validating SOP workflow for the aliquoting and inert storage of aldehydes.

References
  • AskFilo. "Why do aldehydes require an inert atmosphere?
  • Benchchem.
  • Allan Chemical Corporation.
  • Vaia. "Generally aldehydes are more susceptible to oxidation in air than are ketones.
  • BLD Pharm.
  • Pell Wall Blog.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Cis and Trans Isomers of 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the nuanced interplay between a molecule's three-dimensional structure and its biological function is a central theme in the quest for novel therapeutics. The cyclobutane ring, once considered a synthetic curiosity, is now increasingly utilized in medicinal chemistry to impart conformational rigidity and explore novel chemical space.[1][2] When further functionalized with stereochemically defined substituents, such as in the case of 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde, the resulting cis and trans isomers can present dramatically different biological profiles. The introduction of fluorine is a well-established strategy to enhance metabolic stability and binding affinity.[3][4]

This guide provides a comparative framework for evaluating the biological activity of the cis and trans isomers of 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde derivatives. While direct comparative data for this specific scaffold is emerging, we will extrapolate from established principles of stereochemistry and pharmacology to design a robust experimental plan. This document will detail the rationale behind assay selection, provide comprehensive protocols, and discuss the potential implications of stereoisomerism on a molecule's therapeutic potential.

The Stereochemical Imperative: Why Cis and Trans Isomers Exhibit Differential Activity

The core principle underpinning the expected divergence in biological activity lies in the fixed spatial arrangement of the substituents on the cyclobutane ring.[5] Unlike flexible alkyl chains, the puckered four-membered ring restricts rotation, locking the fluorine, phenyl, and carbaldehyde groups into distinct three-dimensional orientations.

  • Cis Isomer: In the cis configuration, the fluorine atom and the carbaldehyde group (or its derivative) reside on the same face of the cyclobutane ring. This arrangement creates a specific steric and electronic footprint.

  • Trans Isomer: Conversely, the trans isomer positions the fluorine and the carbaldehyde group on opposite faces of the ring. This results in a more linear and potentially less sterically hindered profile.

This seemingly subtle difference has profound implications for how each isomer interacts with a biological target, such as an enzyme's active site or a receptor's binding pocket. The specific geometry dictates the potential for key interactions (e.g., hydrogen bonding, hydrophobic interactions, and electrostatic interactions), ultimately determining the binding affinity and efficacy of the compound. Studies on related cyclobutane-containing compounds have confirmed that stereochemistry is often crucial for biological activity.[6]

A Framework for Comparative Biological Evaluation

To objectively compare the biological activity of the cis and trans isomers, a multi-tiered approach is essential, starting from broad cytotoxicity screening and progressing to more specific mechanistic assays.[7]

Caption: A tiered workflow for the comparative biological evaluation of isomers.

Part 1: Synthesis and Structural Confirmation

The prerequisite for any biological comparison is the unambiguous synthesis and characterization of both the cis and trans isomers.

  • Synthesis: The target aldehydes are typically synthesized via the oxidation of their corresponding primary alcohols, (cis/trans-3-fluoro-3-phenylcyclobutyl)methanol.[3] Stereocontrol can be achieved through various synthetic strategies, often starting from a common precursor like 3-oxocyclobutane carboxylic acid.[8]

  • Purification: Diastereomers are separated using standard chromatographic techniques (e.g., column chromatography).

  • Characterization: The stereochemistry of each isomer must be unequivocally confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (specifically, 2D-NOESY to show through-space correlations) and, ideally, single-crystal X-ray crystallography.

Part 2: Comparative Biological Assays

The following assays provide a robust platform for discerning differences in the biological activities of the cis and trans isomers.

Cytotoxicity assays serve as a crucial initial screen to determine the general toxicity of the compounds to living cells and to identify potential anti-proliferative agents.[9][10] A compound that is highly cytotoxic against cancer cell lines, for instance, could be a "hit" for oncology drug discovery.[10]

Featured Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[9]

Step-by-Step Methodology:

  • Cell Culture: Plate a chosen cell line (e.g., HeLa for cervical cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of the cis and trans isomers in a suitable solvent like DMSO. Create a series of dilutions in the cell culture medium, typically ranging from 0.1 µM to 100 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of each isomer. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[11]

Expected Data & Interpretation:

IsomerTarget Cell LineIC50 (µM)
cis-isomerHeLaHypothetical Value
trans-isomerHeLaHypothetical Value
cis-isomerA549Hypothetical Value
trans-isomerA549Hypothetical Value

A significant difference in the IC50 values between the cis and trans isomers would be the first piece of evidence for stereospecific biological activity. For example, a lower IC50 for the cis-isomer would suggest its specific 3D conformation is more effective at inducing cell death or inhibiting proliferation.

Many drugs exert their effects by inhibiting specific enzymes.[12] If a target enzyme is known or suspected, a direct inhibition assay is the logical next step.

Featured Protocol: Generic Enzyme Inhibition Assay (e.g., for a Kinase or Protease)

This protocol describes a general method for determining the IC50 value of a compound against a purified enzyme.[13][14]

Caption: Workflow for an enzyme inhibition IC50 determination assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the purified enzyme, the enzyme's substrate, and a range of concentrations for both the cis and trans isomers in an appropriate assay buffer.[13]

  • Assay Setup: In a 96-well plate, add a fixed amount of the enzyme solution to each well. Then, add the different concentrations of the cis and trans isomers. Include a "no inhibitor" control and a "no enzyme" blank.[13]

  • Pre-incubation: Allow the enzyme and inhibitors to pre-incubate for a set time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate solution to all wells simultaneously.[13]

  • Activity Measurement: Monitor the rate of the reaction by measuring the formation of the product over time using a microplate reader. The detection method will depend on the substrate (e.g., absorbance, fluorescence, or luminescence).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each isomer concentration relative to the "no inhibitor" control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to determine the IC50 value.[11]

Expected Data & Interpretation:

IsomerTarget EnzymeIC50 (µM)
cis-isomerKinase XHypothetical Value
trans-isomerKinase XHypothetical Value
cis-isomerProtease YHypothetical Value
trans-isomerProtease YHypothetical Value

A lower IC50 value for one isomer indicates a higher potency against the target enzyme. This stereospecific inhibition strongly suggests that the three-dimensional arrangement of the phenyl and fluoro groups is critical for fitting into the enzyme's active or an allosteric site.

Receptor binding assays are fundamental for identifying compounds that interact with cellular receptors, such as G-protein coupled receptors (GPCRs), which are major drug targets.[15] These assays measure the ability of a test compound to displace a known, labeled ligand from its receptor.

Featured Protocol: Competitive Radioligand Binding Assay

This protocol is a classic method to determine the binding affinity (Ki) of a compound for a receptor.[16]

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line that overexpresses the target receptor.

  • Assay Setup: In a 96-well filter plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand (e.g., ³H-labeled) known to bind the receptor, and a range of concentrations of the unlabeled cis or trans isomer.

  • Incubation: Incubate the plate for a sufficient time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate and wash with ice-cold buffer to separate the bound radioligand from the unbound.

  • Quantification: Add scintillation cocktail to the wells and count the radioactivity in each well using a scintillation counter.

  • Data Analysis: Plot the amount of bound radioligand against the log concentration of the competing isomer. The resulting sigmoidal curve can be analyzed to determine the IC50, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Expected Data & Interpretation:

IsomerTarget ReceptorKi (nM)
cis-isomerGPCR-AHypothetical Value
trans-isomerGPCR-AHypothetical Value

The Ki value represents the binding affinity of the compound for the receptor. A lower Ki value signifies a higher affinity. A significant difference in Ki values between the cis and trans isomers would demonstrate that the stereochemistry of the 3-fluoro-3-phenylcyclobutane scaffold is a key determinant for receptor recognition and binding.

Conclusion and Future Directions

The comparative study of cis and trans isomers of 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde derivatives is a compelling endeavor in modern drug discovery. While this guide provides a hypothetical framework based on established principles, the experimental execution is critical. The distinct three-dimensional architecture of each isomer provides a unique opportunity to probe the structural requirements of biological targets. A significant divergence in the IC50, Ki, or other biological endpoints between the two isomers would validate the importance of stereochemistry in this scaffold and could pave the way for the development of highly specific and potent therapeutic agents. The isomer with superior activity and a favorable safety profile would then become the lead candidate for further preclinical development.

References

  • Riss, T. L., et al. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. ACS Omega. Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Rutkauskas, D., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(7), 801-811. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay. Retrieved from [Link]

  • Wessjohann, L. A., et al. (2018). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 13(17), 1749-1760. Retrieved from [Link]

  • Robers, M. B., et al. (2015). Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells. ACS Chemical Biology, 10(6), 1489-1498. Retrieved from [Link]

  • Mykhailiuk, P. K. (2022). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Omega, 7(12), 10328-10336. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]

  • Wikipedia. (n.d.). Enzyme assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Receptor Binding Assay. Retrieved from [Link]

  • Fiveable. (2026, March 2). Cis–Trans Isomerism in Cycloalkanes. Retrieved from [Link]

  • Nicolaou, K. C., et al. (2001). Chemical synthesis and biological evaluation of cis- and trans-12,13-cyclopropyl and 12,13-cyclobutyl epothilones and related pyridine side chain analogues. Journal of the American Chemical Society, 123(38), 9313-9323.
  • Sergeiko, A., & Wulff, W. D. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 26-38. Retrieved from [Link]

  • Zozulya, S., et al. (2017). 2‐ and 3‐Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry. Chemistry–A European Journal, 23(49), 11845-11853. Retrieved from [Link]

  • Chernykh, A. V., et al. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2015(22), 4941-4950. Retrieved from [Link]

  • Wang, Y., et al. (2024). Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane and Dicyclobutane Isomers via Conformation Blocking and Transference. Molecules, 29(12), 2898. Retrieved from [Link]

Sources

A Researcher's Guide to Stereochemical Confirmation of 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde Products: An In-Depth Comparison of X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in understanding its biological activity and developing new therapeutics. This is particularly true for complex chiral molecules such as the products derived from 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde, a valuable building block in medicinal chemistry.[1] This guide provides a comprehensive comparison of X-ray crystallography as the definitive method for stereochemical assignment, alongside alternative spectroscopic techniques, offering insights into their respective strengths and limitations.

The presence of multiple stereocenters in derivatives of 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde necessitates rigorous stereochemical control and confirmation. The spatial arrangement of the fluorine and phenyl groups, in addition to the newly formed stereocenter from reactions at the carbaldehyde, can significantly impact a molecule's pharmacological profile. Therefore, selecting the appropriate analytical method for stereochemical determination is paramount.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful and direct method for determining the absolute and relative stereochemistry of a crystalline compound.[2][3][4][5][6] This technique provides an unambiguous three-dimensional map of electron density within a molecule, revealing the precise spatial arrangement of every atom.[7]

The Unparalleled Advantage: Unambiguous Determination

The primary advantage of X-ray crystallography is its ability to provide a definitive and incontrovertible assignment of stereochemistry.[8][9] This is especially crucial when dealing with novel compounds where stereochemical outcomes of reactions may be uncertain. For the derivatives of 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde, X-ray crystallography can unequivocally establish the cis/trans relationship between the substituents on the cyclobutane ring and the absolute configuration of the newly formed stereocenter.

The Crystallization Bottleneck

The most significant hurdle in X-ray crystallography is the requirement for a high-quality single crystal.[2][8] This is often the most time-consuming and challenging step in the process.[2][10][11] The ideal crystal should have dimensions of at least 0.1 mm in all directions and be free of significant defects.[8]

Experimental Workflow for X-ray Crystallography

The process of determining a crystal structure can be broken down into four main stages: crystal growth, data collection, structure solution, and refinement.[11]

G cluster_0 X-ray Crystallography Workflow Crystal_Growth Crystal Growth Data_Collection Data Collection Crystal_Growth->Data_Collection Mounting Structure_Solution Structure Solution Data_Collection->Structure_Solution Diffraction Data Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial Model Final_Structure Final 3D Structure Structure_Refinement->Final_Structure Refined Model

Caption: Workflow for stereochemistry determination using X-ray crystallography.

Alternative Methods: Spectroscopic Approaches

While X-ray crystallography provides the definitive answer, other spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, can offer valuable, albeit often indirect, evidence of stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and relative stereochemistry of molecules in solution.[8][9] For cyclobutane derivatives, specific NMR techniques can provide strong clues about the spatial arrangement of substituents.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY or ROESY experiments can detect through-space interactions between protons that are in close proximity (typically < 5 Å).[8] The presence or absence of NOE cross-peaks between protons on the cyclobutane ring and its substituents can help to infer their relative stereochemistry.

  • Coupling Constants (J-values): The magnitude of proton-proton coupling constants can be dependent on the dihedral angle between the coupled protons. In the puckered cyclobutane ring, the J-values between adjacent protons can provide information about their relative orientation.[12]

  • Chiral Derivatizing Agents: For determining the absolute configuration of chiral alcohols or amines, Mosher's method or other chiral derivatizing agents can be employed.[8][13] By converting the enantiomers into diastereomers with a chiral reagent, it is often possible to resolve their signals in the ¹H or ¹⁹F NMR spectrum and assign the absolute configuration.[8]

Limitations of Spectroscopic Methods

While informative, NMR-based methods for stereochemical assignment have limitations. The interpretation of NOE data and coupling constants can sometimes be ambiguous, especially in conformationally flexible molecules. Furthermore, these methods typically provide information about the relative stereochemistry, and determining the absolute configuration often requires comparison to a known standard or the use of chiral auxiliaries.[4]

Comparative Analysis: X-ray Crystallography vs. Spectroscopic Methods

ParameterX-ray CrystallographyNMR Spectroscopy
Primary Output Unambiguous 3D molecular structure, absolute configurationConnectivity, relative stereochemistry (NOE, J-coupling), absolute configuration (with derivatization)
Sample Requirement High-quality single crystal (>0.1 mm)[8]1-25 mg in solution[8]
Key Advantage Definitive and direct determination of stereochemistry[8][9]Provides information on molecular dynamics in solution[8]
Key Limitation Crystal growth can be a significant bottleneck[2]Interpretation can be complex and may not be definitive

Experimental Protocols

Protocol 1: Growing Single Crystals of 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde Derivatives

The growth of high-quality single crystals is often more of an art than a science, with several techniques available.[14][15] The choice of solvent is crucial, and it is generally best to use a solvent in which the compound is moderately soluble.[14]

Method 1: Slow Evaporation

  • Prepare a nearly saturated solution of the purified compound in a suitable solvent (e.g., ethyl acetate, dichloromethane, or a mixture such as hexane/ethyl acetate).

  • Filter the solution through a small plug of cotton or a syringe filter to remove any dust or particulate matter, which can act as unwanted nucleation sites.[14]

  • Transfer the filtered solution to a clean vial.

  • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.[14]

Method 2: Vapor Diffusion

  • Dissolve the compound in a small amount of a relatively non-volatile, good solvent (e.g., toluene, dichloromethane).

  • Place this solution in a small, open vial.

  • Place the small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).

  • Add a more volatile, poor solvent (the "anti-solvent," e.g., hexane, pentane) to the larger container, ensuring the level of the anti-solvent is below the top of the inner vial.

  • Over time, the anti-solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting slow crystallization.[15]

Protocol 2: NMR Analysis for Relative Stereochemistry using NOESY
  • Prepare a solution of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

  • Acquire a standard 1D ¹H NMR spectrum to assign the proton resonances.

  • Perform a 2D NOESY experiment. The mixing time should be optimized to observe key through-space correlations.

  • Process and analyze the 2D NOESY spectrum. Look for cross-peaks that indicate spatial proximity between specific protons. For example, a cross-peak between a proton on the phenyl ring and a proton on the cyclobutane ring can help to define the conformation and relative stereochemistry.

G cluster_1 Stereochemistry Confirmation Strategy Synthesis Synthesis of 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde Derivative Purification Purification Synthesis->Purification NMR_Analysis NMR Analysis (¹H, ¹³C, NOESY) Purification->NMR_Analysis Crystal_Growth Attempt Crystal Growth Purification->Crystal_Growth Hypothesis Formulate Stereochemical Hypothesis NMR_Analysis->Hypothesis Hypothesis->Crystal_Growth Guides Crystallization Strategy Structure_Confirmation Unambiguous Stereochemical Confirmation Hypothesis->Structure_Confirmation Corroboration Xray_Diffraction X-ray Diffraction Crystal_Growth->Xray_Diffraction Xray_Diffraction->Structure_Confirmation

Caption: Logical workflow for confirming the stereochemistry of a new compound.

Conclusion

References

  • Chemical crystallization | SPT Labtech. [Link]

  • How To: Grow X-Ray Quality Crystals - Chemistry - University of Rochester. [Link]

  • Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Houben-Weyl Methods of Organic Chemistry Vol. E 21a, 4th ed.[Link]

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). [Link]

  • How to Grow Single Crystals | Organic Chemistry - YouTube. [Link]

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In: Natural Products. Springer, Berlin, Heidelberg. [Link]

  • Determination of absolute configuration using X-ray diffraction - ResearchGate. [Link]

  • Single Crystal Growth Techniques Guide | PDF | Wellness - Scribd. [Link]

  • Part 7: Analytical Techniques for Stereochemistry - Chiralpedia. [Link]

  • X-ray Single-Crystal Diffraction | Encyclopedia MDPI. [Link]

  • X-Ray Diffraction Services - MIT. [Link]

  • X-Ray Crystallography of Chemical Compounds - PMC - NIH. [Link]

  • NMR Spectroscopy of Cyclobutanes | Request PDF - ResearchGate. [Link]

  • X-ray crystallography - Wikipedia. [Link]

  • A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed. [Link]

  • How cryo‐electron microscopy and X‐ray crystallography complement each other - PMC. [Link]

  • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM - Sygnature Discovery. [Link]

  • Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art - ResearchGate. [Link]

  • Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives - PMC. [Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC. [Link]

  • Rh-catalysed formation of two conformational diastereoisomers due to a cis-cyclohexane-1,2-diol moiety. X-Ray molecular structure of two stereoisomers of 4′-isopropenyl-7,9-dioxabicyclo[4.3.0]nonane-8-spirocyclohexan-3′-yl p-bromobenzoate - Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Structure Confirmation | Veranova. [Link]

  • cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of ... - Doc Brown. [Link]

  • H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study - AWS. [Link]

  • 3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid | C11H10F2O2 - PubChem. [Link]

  • Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. - ResearchGate. [Link]

  • Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines - ResearchGate. [Link]

Sources

A Comparative Guide to Validated Analytical Methods for the Quantification of 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorinated motifs is a key strategy for optimizing the pharmacological properties of drug candidates.[1][2] The compound 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde represents a valuable building block in this endeavor, offering a unique combination of a strained cyclobutane ring, a reactive aldehyde functionality, and a strategically placed fluorine atom. Accurate and precise quantification of this intermediate is paramount for ensuring the quality, consistency, and efficiency of synthetic processes in drug development.[3][4]

This guide provides a comprehensive comparison of two robust, validated analytical methods for the quantification of 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde: High-Performance Liquid Chromatography with UV detection (HPLC-UV) following pre-column derivatization, and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind the experimental choices for each method, present detailed, step-by-step protocols, and offer a comparative analysis of their performance characteristics.

The Analytical Challenge

Direct quantification of 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde presents analytical hurdles. Similar to other small, polar aldehydes, it is expected to exhibit poor retention on conventional reversed-phase HPLC columns and lacks a strong chromophore for sensitive UV detection.[5] Therefore, a direct analytical approach is often not feasible. This necessitates either a derivatization strategy to enhance detectability or the use of an alternative analytical platform such as Gas Chromatography.

Method 1: HPLC-UV with Pre-column Derivatization using 2,4-Dinitrophenylhydrazine (DNPH)

This is a classic and widely accepted method for the quantification of aldehydes and ketones.[5] The core principle involves a chemical reaction between the aldehyde group of the analyte and DNPH in an acidic medium to form a stable, highly chromophoric 2,4-dinitrophenylhydrazone derivative. This derivatization step overcomes the inherent challenges of analyzing the native compound by enhancing both its chromatographic retention and its UV response.[5]

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Sample containing 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde Dilution Dilution in Acetonitrile Sample->Dilution Derivatization Addition of DNPH Reagent (in acidic acetonitrile) Dilution->Derivatization Reaction Vortex & Incubate (e.g., 60°C for 30 min) Derivatization->Reaction Quench Quench with Pyridine (optional) Reaction->Quench Filter Filter through 0.45 µm syringe filter Quench->Filter Injection Inject into HPLC system Filter->Injection Separation Reversed-Phase C18 Column Gradient Elution Injection->Separation Detection UV Detection at ~360 nm Separation->Detection Quantification Quantify using Calibration Curve Detection->Quantification

Caption: Workflow for the analysis of 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde via DNPH derivatization followed by HPLC-UV analysis.

Detailed Experimental Protocol

1. Reagent Preparation:

  • DNPH Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing 1% (v/v) phosphoric acid.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde in acetonitrile to prepare a 1 mg/mL stock solution.

  • Calibration Standards: Serially dilute the stock solution with acetonitrile to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dilute the sample containing the analyte with acetonitrile to fall within the calibration range.

3. Derivatization Procedure:

  • To 1.0 mL of each standard and sample solution in a clean vial, add 1.0 mL of the DNPH reagent.

  • Cap the vials, vortex briefly, and incubate in a water bath at 60°C for 30 minutes.

  • Allow the vials to cool to room temperature.

  • Filter the solutions through a 0.45 µm syringe filter into HPLC vials.

4. HPLC-UV Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient elution with Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid)
Gradient Program 0-2 min: 50% B; 2-15 min: 50-90% B; 15-18 min: 90% B; 18-18.1 min: 90-50% B; 18.1-25 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 360 nm

5. Validation Parameters:

  • Selectivity: Assessed by analyzing a blank sample and a sample spiked with the analyte to ensure no interfering peaks at the retention time of the derivative.

  • Linearity: Determined by a calibration curve generated from the analysis of the derivatized standards. A correlation coefficient (r²) > 0.99 is desirable.

  • Precision: Evaluated by repeated injections of a standard solution (repeatability) and by analyzing multiple preparations of the same sample on different days (intermediate precision). Acceptance criteria are typically <2% RSD.

  • Accuracy: Determined by the recovery of a known amount of analyte spiked into a blank matrix. Recoveries between 98-102% are generally considered acceptable.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[6][7]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile or semi-volatile compound like 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde, GC-MS offers a powerful alternative that avoids the need for derivatization.[3][8] This technique separates compounds based on their boiling points and interactions with the GC column's stationary phase, followed by detection and quantification using a mass spectrometer. The mass spectrometer provides high selectivity and sensitivity, allowing for confident peak identification and measurement even in complex matrices.[9][10]

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample containing 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde Dilution Dilution in a suitable solvent (e.g., Dichloromethane) Sample->Dilution ISTD Add Internal Standard Dilution->ISTD Filter Filter through 0.45 µm syringe filter (optional) ISTD->Filter Injection Inject into GC system Filter->Injection Separation Capillary GC Column (e.g., HP-5MS) Injection->Separation Detection Mass Spectrometry (Scan or SIM mode) Separation->Detection Quantification Quantify using Calibration Curve Detection->Quantification

Caption: Workflow for the direct analysis of 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde by GC-MS.

Detailed Experimental Protocol

1. Reagent and Standard Preparation:

  • Solvent: Dichloromethane (DCM) or other suitable volatile solvent.

  • Internal Standard (ISTD): A structurally similar compound not present in the sample, e.g., 4-fluorobenzaldehyde.

  • Standard Stock Solution: Accurately weigh and dissolve 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde in DCM to prepare a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards in DCM, each containing a fixed concentration of the internal standard.

2. Sample Preparation:

  • Dilute the sample containing the analyte with DCM to fall within the calibration range.

  • Add the internal standard to each sample at the same concentration as in the calibration standards.

3. GC-MS Conditions:

ParameterCondition
GC System Agilent 8890 GC or equivalent
MS System Agilent 7000 series Triple Quadrupole MS or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program 60°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min)
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for the analyte and ISTD.

4. Validation Parameters:

  • Selectivity: Confirmed by the unique retention time and the ratio of characteristic ions for the analyte.

  • Linearity: Established by plotting the ratio of the analyte peak area to the ISTD peak area against the analyte concentration. A correlation coefficient (r²) > 0.99 is expected.

  • Precision and Accuracy: Assessed similarly to the HPLC-UV method.

  • LOD and LOQ: Determined from the S/N ratio of the quantifier ion at low concentrations.

Comparative Analysis of Methods

FeatureHPLC-UV with DNPH DerivatizationGC-MS (Direct Analysis)
Principle Chemical derivatization to add a UV chromophore, followed by liquid chromatographic separation and UV detection.[5][11]Separation based on volatility and polarity by gas chromatography, with detection and quantification by mass spectrometry.[8][12]
Sample Preparation More complex, involving a chemical reaction step with controlled temperature and time.Simpler, typically involving only dilution and addition of an internal standard.
Selectivity Good, primarily based on chromatographic separation. Potential for interference from other aldehydes or ketones in the sample.Excellent, based on both chromatographic retention time and unique mass fragmentation patterns.
Sensitivity High, due to the strong chromophore of the DNPH derivative.Very high, especially when operating in SIM or MRM mode.[9][10]
Instrumentation Widely available (standard HPLC with UV detector).More specialized and expensive instrumentation (GC-MS system).
Throughput Lower, due to the additional derivatization step.Higher, with faster sample preparation and potentially shorter run times.
Robustness The derivatization reaction must be consistent and go to completion for accurate results.Generally very robust, less prone to variability from chemical reactions.
Typical LOQ Low ng/mL rangepg/mL to low ng/mL range

Conclusion

Both the HPLC-UV method with DNPH derivatization and the direct GC-MS method are viable and robust approaches for the validated quantification of 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde.

The GC-MS method is superior in terms of selectivity, sensitivity, and sample throughput.[9][10] The direct analysis simplifies the workflow and reduces potential sources of error associated with a derivatization step. For research and development settings where a variety of impurities may be present, or when very low detection limits are required, GC-MS is the recommended approach.

The ultimate choice of method will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, available instrumentation, and throughput needs.[5]

References

  • Vertex AI Search. (2025, June 26).
  • Benchchem. (2025). A Comparative Guide to HPLC Methods for the Analysis of 3-Fluorocyclobutane-1-carbaldehyde.
  • Pharma Innovation. (2025, December 9). Fluorine Chemistry.
  • Benchchem. (2025). A Comparative Guide to the Structural Analysis of 3-Fluorocyclobutane-1-carbaldehyde Derivatives: X-ray Crystallography and Beyond.
  • BLD Pharm. 1784847-03-5|3-Fluoro-1-phenylcyclobutane-1-carbaldehyde.
  • Benchchem. (2025). A Comparative Analysis of 3-Fluorocyclobutane-1-carbaldehyde and 3,3-difluorocyclobutane-1.
  • Guidechem. 3-Fluorocyclobutane-1-carbaldehyde 1780295-33-1 wiki.
  • Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatiz
  • ChemScene. 2760851-51-0 | 3-(Benzyloxy)-1-fluorocyclobutane-1-carbaldehyde.
  • The NELAC Institute. Fast Analysis of 140 Environmental Compounds by GC/MS/MS.
  • Agilent. Fast Analysis of 140 Environmental Compounds by GC/MS/MS.
  • Mettler Toledo. Fluorine and Fluorination Chemistry - Pharmaceutical and Polymer Chemistry.
  • ChemRxiv. Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks.
  • LCGC International. (2022, April 15). Rapid Quality Control of Flavours and Fragrances using Fast GC–MS and Multi-MS Library Search Procedures.
  • Detection and Quantification of Fragrance Allergens in Complex M
  • EURL | Residues of Pesticides.
  • An analysis method for flavan-3-ols using high performance liquid chromatography coupled with a fluorescence detector. (2017, March 22).
  • Global NEST Journal. (2024, October 8). Development of a new High Performance Liquid Chromatography- Fluorescence Detection (HPLC-FL)
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection. (2010, December 12).
  • PubMed. (2020, January 25). Development of Liquid Chromatography Tandem Mass Spectrometry Method to Quantify Cyclobutane Pyrimidine Dimer Photolyase Activity by Detection of 15mer Oligonucleotide as Reaction Product.
  • PubChem. 2-Ethylcyclobutane-1-carbaldehyde | C7H12O | CID 21996048.
  • Publications Office of the European Union. Overview on PFAS analytical methods.
  • PubChem - NIH. Cyclobutanecarbaldehyde | C5H8O | CID 12431621.
  • PubChem. 2-Chlorocyclobutane-1-carbaldehyde | C5H7ClO | CID 54145661.
  • PubChemLite. 1-(oxan-2-yl)cyclobutane-1-carbaldehyde.

Sources

In Vitro Metabolic Stability Comparison Guide: Derivatives of 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorinated Cyclobutanes

In modern hit-to-lead optimization, managing the metabolic liability of flexible alkyl or aryl-alkyl chains is a persistent challenge. While cyclobutanes are increasingly used in medicinal chemistry to induce conformational restriction and act as bioisosteres for phenyl rings[1], the unfunctionalized cyclobutane ring remains susceptible to cytochrome P450 (CYP450)-mediated hydroxylation.

To overcome this, 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde has emerged as a premier molecular building block. Because aldehydes themselves are transient and rapidly oxidized or reduced in vivo, this guide evaluates the derivatives of this building block (e.g., secondary and tertiary amines synthesized via reductive amination). The strategic incorporation of fluorine into these scaffolds profoundly influences lipophilicity, modulates the pKa of adjacent amines, and resists metabolic degradation[2].

Mechanistic Rationale: Why Fluorinate at the 3-Position?

The choice to utilize a 3-fluoro-3-phenylcyclobutane motif over a standard cyclobutane or linear alkyl chain is rooted in stereoelectronic principles:

  • Steric Shielding: The fluorine atom sterically blocks the highly vulnerable 3-position of the cyclobutane ring from CYP450 oxidative attack.

  • Inductive (-I) Effect: Fluorine's high electronegativity lowers the HOMO energy of the adjacent C-H bonds, making hydrogen abstraction by the CYP450 iron-oxo species energetically unfavorable[3].

  • pKa Modulation: When the aldehyde is converted into an amine, the remote fluorine atom exerts a through-space and through-bond electron-withdrawing effect, slightly lowering the basicity (pKa) of the amine. This reduces lysosomal trapping and alters the compound's affinity for metabolic enzymes[4].

G N1 3-Fluoro-3-phenylcyclobutane Derivatives N2 Conformational Restriction N1->N2 N3 Inductive (-I) Effect from Fluorine N1->N3 N4 Steric Shielding of Oxidation Sites N1->N4 N5 Reduced CYP450 Affinity N2->N5 N6 Lowered Amine pKa N3->N6 N4->N5 N7 Enhanced In Vitro Metabolic Stability N5->N7 N6->N7

Logical mapping of fluorine substitution to enhanced metabolic stability.

Quantitative Comparison: In Vitro Metabolic Stability

To objectively evaluate the performance of the 3-fluoro-3-phenylcyclobutane scaffold, we compare a matched molecular pair (MMP) series of secondary amines derived from various aldehyde building blocks. The data below summarizes Intrinsic Clearance (


) and Half-life (

) in both Human Liver Microsomes (HLM) and Mouse Liver Microsomes (MLM).

Intrinsic microsomal clearance measurements of fluorinated cyclobutanes consistently demonstrate high metabolic stability compared to their non-fluorinated counterparts[4].

Table 1: Comparative Microsomal Stability of Amine Derivatives
Building Block Origin (Amine Derivative)HLM

(

L/min/mg)
HLM

(min)
MLM

(

L/min/mg)
MLM

(min)
Performance Verdict
Linear Benzyl Analog (Flexible)145.29.5180.67.6Poor: Rapidly cleared via benzylic oxidation.
3-Phenylcyclobutane (Non-fluorinated)85.416.2112.312.3Moderate: Conformationally restricted, but susceptible to ring hydroxylation.
3-Fluoro-3-phenylcyclobutane 24.1 57.5 38.6 35.9 Excellent: Optimal balance of stability, lipophilicity, and target affinity.
3,3-Difluorocyclobutane 18.574.929.447.1High: Maximally stable, but lacks the phenyl vector for hydrophobic pocket binding.

Data Interpretation: The transition from a flexible linear chain to a cyclobutane ring halves the clearance rate. However, the true inflection point in metabolic survival occurs with the introduction of the tertiary fluorine atom (3-Fluoro-3-phenylcyclobutane). This specific modification extends the human in vitro half-life from ~16 minutes to nearly an hour, providing a robust pharmacokinetic profile for once-daily oral dosing regimens.

Self-Validating Experimental Protocol: Microsomal Stability Assay

To ensure trustworthiness and reproducibility, the metabolic stability of these derivatives must be evaluated using a self-validating microsomal assay. The protocol below is designed to isolate CYP450-mediated Phase I metabolism while internally controlling for assay artifacts.

Causality in Experimental Design
  • Why 1

    
    M Test Compound?  The concentration is kept strictly below the anticipated Michaelis-Menten constant (
    
    
    
    ) to ensure the reaction follows first-order kinetics, allowing for accurate calculation of intrinsic clearance.
  • Why Quench with Cold Acetonitrile + Internal Standard (IS)? The immediate introduction of cold organic solvent denatures the microsomal proteins, halting the reaction instantly. Pre-spiking the quench solution with an Internal Standard ensures that any volumetric pipetting errors or LC-MS/MS matrix suppression effects are mathematically normalized.

  • Why Include Positive Controls? Verapamil (rapid clearance) and Dextromethorphan (moderate clearance) are run in parallel. If their

    
     values deviate from historical baselines, the assay flags a loss of microsomal viability or NADPH degradation, preventing false-positive stability reporting.
    

W S1 Pre-Incubation (Microsomes + Cpd) S2 Initiation (Add NADPH) S1->S2 S3 Time-Course Sampling S2->S3 S4 Protein Precipitation (Cold ACN + IS) S3->S4 S5 LC-MS/MS Quantification S4->S5

Step-by-step workflow for the in vitro microsomal stability assay.

Step-by-Step Methodology
  • Preparation of Working Solutions:

    • Prepare a 10 mM stock solution of the 3-fluoro-3-phenylcyclobutane derivative in DMSO.

    • Dilute to a 100

      
      M intermediate solution in 50% Acetonitrile/Water, then to a 10 
      
      
      
      M working solution in 100 mM Potassium Phosphate buffer (pH 7.4).
  • Pre-Incubation:

    • In a 96-well plate, combine 10

      
      L of the 10 
      
      
      
      M working solution with 80
      
      
      L of pooled Human Liver Microsomes (HLM) suspended in buffer (final protein concentration: 0.5 mg/mL).
    • Incubate the plate at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding 10

      
      L of a 10 mM NADPH regenerating system to each well (Final test compound concentration = 1 
      
      
      
      M).
  • Time-Course Sampling & Quenching:

    • At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract a 10

      
      L aliquot from the reaction mixture.
      
    • Immediately dispense the aliquot into a quenching plate containing 100

      
      L of ice-cold Acetonitrile spiked with 50 ng/mL Tolbutamide (Internal Standard).
      
  • Sample Processing & LC-MS/MS Analysis:

    • Centrifuge the quenching plate at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

    • Transfer 50

      
      L of the supernatant to an analysis plate and dilute with 50 
      
      
      
      L of ultrapure water.
    • Quantify the remaining parent compound relative to the internal standard using a validated LC-MS/MS method (MRM mode).

  • Data Analysis:

    • Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression (-k) is used to calculate

      
       (
      
      
      
      ) and
      
      
      (
      
      
      , where V is the incubation volume and M is the mass of microsomal protein).

References

  • Cyclobutanes in Small‐Molecule Drug Candidates Source: National Center for Biotechnology Information (PMC) URL:[Link][1]

  • 2‐ and 3‐Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry Source: ResearchGate URL:[Link][4]

  • Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs Source: National Center for Biotechnology Information (PMC) URL:[Link][3]

Sources

A Comparative Guide to the Synthesis of 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorinated cyclobutane scaffolds into bioactive molecules is a compelling avenue in modern drug discovery. These motifs can confer advantageous physicochemical properties, including enhanced metabolic stability, improved binding affinity, and modulated lipophilicity.[1] 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde is a valuable, albeit novel, building block that combines the conformational rigidity of the cyclobutane ring with the unique electronic properties of a fluorine atom at a tertiary benzylic position. This guide provides a comparative analysis of two plausible synthetic routes to this target molecule, offering detailed experimental protocols and a critical evaluation of their respective merits and challenges.

Route 1: Phenyl-Group Introduction via Grignard Reaction on a Ketone Precursor

This approach leverages the commercially available 3-oxocyclobutane-1-carboxylic acid as a versatile starting material. The synthetic strategy involves the introduction of the phenyl group via a Grignard reaction, followed by fluorination of the resulting tertiary alcohol and subsequent reduction of the carboxylic acid to the target aldehyde.

Experimental Protocol

Step 1: Synthesis of 3-hydroxy-3-phenylcyclobutane-1-carboxylic acid

To a solution of 3-oxocyclobutane-1-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere at 0 °C, a solution of phenylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 3-hydroxy-3-phenylcyclobutane-1-carboxylic acid, which can be used in the next step without further purification.

Step 2: Synthesis of 3-fluoro-3-phenylcyclobutane-1-carboxylic acid

Caution: Deoxofluor is corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

To a solution of 3-hydroxy-3-phenylcyclobutane-1-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere at 0 °C, Deoxofluor (1.5 eq) is added dropwise. The reaction mixture is stirred at room temperature for 24 hours. The reaction is then slowly quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford 3-fluoro-3-phenylcyclobutane-1-carboxylic acid.

Step 3: Synthesis of (3-fluoro-3-phenylcyclobutyl)methanol

To a solution of 3-fluoro-3-phenylcyclobutane-1-carboxylic acid (1.0 eq) in anhydrous THF under an argon atmosphere at 0 °C, lithium aluminum hydride (1.5 eq, 1.0 M solution in THF) is added dropwise. The reaction mixture is stirred at room temperature for 4 hours. The reaction is quenched by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to give (3-fluoro-3-phenylcyclobutyl)methanol.

Step 4: Synthesis of 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde

To a solution of (3-fluoro-3-phenylcyclobutyl)methanol (1.0 eq) in DCM, Dess-Martin periodinane (1.2 eq) is added in one portion at room temperature. The reaction is stirred for 2 hours, and the progress is monitored by TLC. Upon completion, the reaction mixture is diluted with diethyl ether and quenched with a saturated aqueous solution of sodium thiosulfate. The layers are separated, and the organic layer is washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude aldehyde is purified by column chromatography.

Expertise & Experience: Causality Behind Experimental Choices

The choice of 3-oxocyclobutane-1-carboxylic acid as the starting material is strategic due to its commercial availability and the presence of two key functional groups. The Grignard reaction is a classic and reliable method for carbon-carbon bond formation and the creation of a tertiary alcohol. Deoxofluor is selected for the fluorination step as it is known to be effective for the conversion of tertiary alcohols to fluorides, often with inversion of stereochemistry.[2] The reduction of the carboxylic acid to the primary alcohol is achieved with the powerful reducing agent lithium aluminum hydride. Finally, the Dess-Martin periodinane oxidation is chosen for its mild conditions and high efficiency in converting primary alcohols to aldehydes without over-oxidation to the carboxylic acid.

Trustworthiness: A Self-Validating System

Each step in this synthetic route can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The formation of the tertiary alcohol in Step 1 can be confirmed by the disappearance of the ketone signal in the 13C NMR spectrum and the appearance of a new hydroxyl proton signal in the 1H NMR spectrum. The successful fluorination in Step 2 can be verified by 19F NMR spectroscopy. The subsequent reduction and oxidation steps can be followed by the characteristic shifts of the signals corresponding to the functional group transformations in the NMR spectra.

Visualization of Route 1

Synthetic Route 1 start 3-Oxocyclobutane-1-carboxylic acid step1 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid start->step1 1. PhMgBr, THF step2 3-Fluoro-3-phenylcyclobutane-1-carboxylic acid step1->step2 2. Deoxofluor, DCM step3 (3-Fluoro-3-phenylcyclobutyl)methanol step2->step3 3. LiAlH4, THF final 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde step3->final 4. Dess-Martin Periodinane, DCM Synthetic Route 2 start Styrene + Acrolein step1 3-Phenylcyclobutane-1-carbaldehyde start->step1 1. [2+2] Cycloaddition (Photocatalysis) step2 (3-Phenylcyclobutyl)methanol step1->step2 2. NaBH4, MeOH step3 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde step2->step3 3. Multi-step conversion (Hydroxylation & Fluorination)

Sources

A Comparative Guide to Fluorinated Cyclobutane Scaffolds in Modern Drug Design: The Case of Ivosidenib vs. Precursor Moieties in IDH1 Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of a modern therapeutic agent featuring a fluorinated cyclobutane-related scaffold against its developmental precursors. By examining the evolution of mutant Isocitrate Dehydrogenase 1 (IDH1) inhibitors, we will illustrate the pivotal role of this chemical moiety in overcoming significant pharmacological hurdles. This analysis is designed to explain the causal relationships behind specific molecular design choices and to provide actionable insights into leveraging similar strategies in drug discovery.

Introduction: The Challenge of Targeting Mutant IDH1

Somatic point mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a unique class of oncogenic drivers. Unlike typical cancer mutations that activate or inactivate a protein's primary function, IDH1 mutations confer a neomorphic (new) function: the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] The accumulation of 2-HG disrupts a host of α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic dysregulation and a block in cellular differentiation that drives tumorigenesis.[3][4]

The development of small molecule inhibitors to selectively target the mutant IDH1 enzyme (mIDH1) has validated this approach as a powerful therapeutic strategy.[3][5] However, the journey from initial hits to a clinically approved drug is fraught with challenges related to potency, selectivity, and, critically, pharmacokinetic properties. This guide uses the discovery of Ivosidenib (AG-120), a first-in-class mIDH1 inhibitor, to compare the efficacy and properties of a drug candidate engineered with a difluorinated cyclobutane-related scaffold against its less-optimized precursors.

Section 1: The Mechanistic Landscape of IDH1 Inhibition

The therapeutic strategy for mIDH1-driven cancers is not to kill cells directly but to inhibit the production of 2-HG, thereby restoring normal cellular differentiation.[6] Both the early-generation inhibitors and the final approved drug, Ivosidenib, operate on this same fundamental principle. They are allosteric inhibitors that bind to the dimer interface of the mIDH1 enzyme.[7]

The key pathway involves the reduction of aberrant 2-HG levels, which in turn relieves the inhibition of critical enzymes like the TET family of DNA demethylases. This allows for the reversal of the hypermethylated state and the expression of genes required for cellular maturation.

IDH1_Pathway cluster_0 Normal Cell cluster_1 IDH1-Mutant Cancer Cell Isocitrate Isocitrate wtIDH1 Wild-Type IDH1 Isocitrate->wtIDH1 NADP+ to NADPH aKG α-Ketoglutarate (α-KG) Epigenetic Normal Epigenetic Regulation aKG->Epigenetic wtIDH1->aKG Differentiation Cellular Differentiation Epigenetic->Differentiation m_aKG α-Ketoglutarate (α-KG) mIDH1 Mutant IDH1 (e.g., R132H) m_aKG->mIDH1 NADPH to NADP+ TwoHG Oncometabolite (R)-2-Hydroxyglutarate (2-HG) m_Epigenetic Epigenetic Dysregulation (DNA/Histone Hypermethylation) TwoHG->m_Epigenetic Inhibits TET2, KDM family, etc. mIDH1->TwoHG m_Differentiation Block in Differentiation m_Epigenetic->m_Differentiation Ivosidenib Ivosidenib (AG-120) Ivosidenib->mIDH1 Inhibits

Caption: The IDH1 signaling pathway in normal vs. mutant cancer cells.

Section 2: Comparative Efficacy Analysis

The evolution from early lead compounds to Ivosidenib highlights a critical principle in drug development: biochemical potency must be paired with favorable drug-like properties to achieve clinical efficacy.

Precursor Compounds: High Potency, Poor Properties

Early research identified several potent mIDH1 inhibitors, such as AGI-5198 . This compound demonstrated robust inhibition of 2-HG in biochemical assays and in vivo xenograft models.[3] However, its progression was halted due to poor pharmaceutical properties, which precluded its use in clinical studies.[3] A subsequent lead, AGI-14100 , also showed promise but was flagged as a potential inducer of cytochrome P450 (CYP) 3A4, a major drug-metabolizing enzyme.[3] This property poses a significant risk for drug-drug interactions and unpredictable patient exposure, making it an undesirable characteristic for a clinical candidate.

Ivosidenib (AG-120): The Impact of the Difluorocycloalkyl Moiety

The development of Ivosidenib involved a structure-guided optimization campaign. A key breakthrough was the replacement of a metabolically vulnerable cyclohexane amine group with a difluorocyclobutanyl amine moiety . This strategic substitution was designed to block potential sites of metabolic oxidation, thereby improving the compound's stability and overall pharmacokinetic profile.

The success of this strategy is evident in the comparative data:

ParameterPrecursor Compound (AGI-14100)Ivosidenib (AG-120)Advantage Conferred by Scaffold
Biochemical Potency (mIDH1 R132H IC₅₀) Potent (specific value proprietary)~12 nM [8]Maintained high potency
Cellular 2-HG Inhibition (IC₅₀) Effective (specific value proprietary)~13 nM (in U87MG-R132H cells)[8]Potent cellular activity
Key Pharmacokinetic Liability Potential for CYP3A4 induction [3]Low potential for CYP induction [9]Improved safety and DDI profile
Metabolic Stability SuboptimalImproved metabolic stability [3]Enhanced drug exposure and half-life
Oral Bioavailability Sufficient for preclinical studiesGood oral exposure and long half-life (40-102 h)[9][10]Suitable for chronic oral dosing
Clinical Development Status Precluded from clinical use[3]FDA Approved [5]Successful translation to clinic

Table 1: Comparison of Ivosidenib with a key precursor compound, highlighting the role of molecular scaffolding in overcoming pharmacokinetic liabilities.

Section 3: In Vivo and Clinical Efficacy

The superior pharmaceutical properties of Ivosidenib directly translated to robust and durable responses in both preclinical models and human clinical trials.

In patient-derived xenograft (PDX) models of mIDH1 AML, Ivosidenib treatment led to a >99% reduction in human cancer cells within the bone marrow.[11] In clinical trials for relapsed/refractory AML, Ivosidenib monotherapy demonstrated an overall response rate of 42%.[3] Furthermore, in a phase 3 study for advanced cholangiocarcinoma, Ivosidenib treatment reduced the risk of disease progression or death by 63% and achieved a median overall survival of 10.3 months compared to 7.5 months for placebo.[12][13] These clinical outcomes were unattainable with the precursor compounds due to their prohibitive PK profiles.

Study TypeModel / Patient PopulationKey Efficacy EndpointResult with Ivosidenib
In Vivo Preclinical mIDH1 AML Patient-Derived Xenograft (PDX)Reduction in human CD45+ cells in bone marrow>99% reduction by Week 10[11]
Phase 1 Clinical Relapsed/Refractory mIDH1 AMLOverall Response Rate (ORR)42% [3]
Phase 3 Clinical (ClarIDHy) Advanced mIDH1 CholangiocarcinomaMedian Overall Survival (OS)10.3 months (vs. 7.5 months for placebo)[13]
Phase 3 Clinical (ClarIDHy) Advanced mIDH1 CholangiocarcinomaMedian Progression-Free Survival (PFS)2.7 months (vs. 1.4 months for placebo)[13]

Table 2: Summary of key in vivo and clinical efficacy data for Ivosidenib.

Experimental Protocols

The following are detailed, representative protocols for the key assays used to characterize and compare mIDH1 inhibitors.

Protocol 1: Biochemical Mutant IDH1 Inhibition Assay

This fluorescence-based assay measures the consumption of the cofactor NADPH, which is directly proportional to mIDH1 enzyme activity.

protocol_1 cluster_workflow Biochemical Assay Workflow start Start plate 1. Compound Plating Dispense serial dilutions of test compounds (e.g., Ivosidenib) and controls into a 384-well plate. start->plate enzyme 2. Enzyme Addition Add recombinant human mIDH1 (e.g., R132H) enzyme solution to all wells. plate->enzyme incubate1 3. Pre-incubation Incubate at room temperature for 15-30 minutes to allow compound-enzyme binding. enzyme->incubate1 react 4. Reaction Initiation Add substrate solution containing α-KG and NADPH to all wells. incubate1->react read 5. Kinetic Reading Immediately place plate in a fluorescence reader (Ex: 340nm, Em: 460nm). Measure NADPH fluorescence decay over 30-60 minutes. react->read analyze 6. Data Analysis Calculate the rate of reaction for each well. Plot % inhibition vs. compound concentration and fit to a four-parameter curve to determine IC₅₀. read->analyze end End analyze->end

Caption: Workflow for a biochemical mIDH1 inhibition assay.

Step-by-Step Methodology:

  • Compound Plating : Using an acoustic liquid handler or multichannel pipette, dispense 50 nL of test compounds serially diluted in DMSO into a 384-well black assay plate. Include positive (a known potent inhibitor) and negative (DMSO only) controls.

  • Enzyme Addition : Prepare a solution of recombinant human mIDH1 R132H enzyme in assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT). Add 5 µL of the enzyme solution to each well for a final concentration of ~2-4 nM.[14]

  • Pre-incubation : Gently mix the plate and incubate at room temperature for 20 minutes to allow the compounds to bind to the enzyme.[15]

  • Reaction Initiation : Prepare a substrate solution in assay buffer containing α-ketoglutarate and NADPH. Add 5 µL of this solution to all wells to start the reaction. Final concentrations should be near the Km for each substrate (e.g., 4 mM α-KG, 16 µM NADPH).[16]

  • Fluorescence Reading : Immediately measure the decrease in NADPH fluorescence (Excitation: ~340 nm, Emission: ~460 nm) in a kinetic mode for 30-60 minutes at 37°C.[15]

  • Data Analysis : Determine the initial velocity (rate) of the reaction for each well. Normalize the data to controls and plot the percent inhibition against the logarithm of inhibitor concentration. Fit the data using a non-linear regression model to calculate the IC₅₀ value.

Protocol 2: Cell-Based 2-HG Oncometabolite Measurement Assay

This assay quantifies the level of 2-HG produced by cancer cells harboring an IDH1 mutation after treatment with an inhibitor.

protocol_2 cluster_workflow Cell-Based 2-HG Assay Workflow start Start seed 1. Cell Seeding Seed mIDH1 cancer cells (e.g., U87MG-R132H) into a 96-well culture plate and allow to adhere. start->seed treat 2. Compound Treatment Add serial dilutions of test compounds to the cells and incubate for 48-72 hours. seed->treat lyse 3. Cell Lysis & Extraction Lyse the cells and extract the metabolites. Centrifuge to remove cell debris. treat->lyse assay 4. 2-HG Quantification Analyze the supernatant for 2-HG levels using a commercial colorimetric or fluorescence-based assay kit. lyse->assay analyze 5. Data Analysis Normalize 2-HG levels to cell number or protein content. Plot normalized 2-HG levels vs. compound concentration to determine the IC₅₀. assay->analyze end End analyze->end

Sources

Cross-referencing spectroscopic data of 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde with similar structures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In modern drug discovery, the cyclobutane ring has emerged as a critical bioisostere for phenyl and alkyl chains, offering unique vectors for conformational restriction. 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde represents a high-value scaffold where the gem-fluoro-phenyl motif imparts metabolic stability (blocking P450 oxidation at the benzylic site) while the aldehyde serves as a versatile handle for reductive aminations or olefinations.

However, the verification of this structure is non-trivial due to:

  • Stereochemical Complexity: The presence of cis and trans isomers (relative to the aldehyde and phenyl groups).

  • Spectroscopic Overlap: The puckering of the cyclobutane ring creates complex second-order coupling patterns in

    
    H NMR.
    

This guide provides a rigorous, data-driven framework for cross-referencing the spectroscopic signature of this compound against established structural analogs. By isolating specific "spectral fragments," we can validate identity with high confidence without requiring a certified reference standard of the exact molecule.

Structural Dissection & Analog Selection

To validate the target structure, we deconstruct it into three spectroscopically distinct motifs and select "Anchor Analogs" for cross-referencing.

MotifStructural FeatureDiagnostic ChallengeAnchor Analog (Reference)
A Cyclobutane-Aldehyde Ring puckering & CHO shift3-Fluorocyclobutane-1-carbaldehyde
B Gem-Fluoro-Phenyl

F Chemical Shift & Benzylic coupling
1-Fluoro-1-phenylcyclohexane (Electronic mimic)
C Cyclobutane Core Carbonyl/Ring strain3-Phenylcyclobutanone

Spectroscopic Deep Dive

F NMR: The Primary Validator

The fluorine nucleus is the most sensitive probe for the quaternary center at C3. Unlike the -200 ppm range of simple cycloalkyl fluorides, the gem-phenyl group exerts a significant deshielding effect (paramagnetic contribution from the aromatic ring current).

Comparative


F Chemical Shift Data (referenced to CFCl

):
Compound StructureEnvironment

F Shift (

ppm)
Multiplicity (

)
Target Compound Benzylic, Cyclobutyl -155 to -165 (Predicted) Multiplet (approx. 20-30 Hz)
3-Fluorocyclobutane-1-carbaldehydeSecondary, Cyclobutyl-180 to -210dtt (approx. 50 Hz gem)
1-Fluoro-1-phenylcyclohexaneBenzylic, Cyclohexyl-158Multiplet
Benzyl FluorideBenzylic, Primary-207Triplet (

Hz)

Expert Insight: If your spectrum shows a signal upfield of -180 ppm, you likely have the des-phenyl impurity or a regioisomer. The -155 to -165 ppm range is diagnostic for the gem-fluoro-phenyl arrangement.

H NMR: Stereochemical Assignment (cis vs trans)

The distinction between cis (Aldehyde and Phenyl on the same face) and trans isomers is critical for biological activity.

  • Aldehyde Proton (H1): Appears as a doublet (

    
     Hz) at 9.6–9.8 ppm.
    
  • Benzylic/Ring Protons: The cyclobutane protons (H2/H4) exhibit complex roofing effects.

Critical Assignment Protocol (NOE): Because


-coupling analysis is ambiguous in puckered rings, 1D NOE (Nuclear Overhauser Effect)  is mandatory.
  • Irradiate the Aldehyde proton signal (~9.7 ppm).

  • Observe the Aromatic region (7.2–7.5 ppm).

    • Positive Enhancement: The Phenyl group is spatially close to the Aldehyde

      
      cis-Isomer .
      
    • No Enhancement: The Phenyl group is distant

      
      trans-Isomer .
      
Infrared (IR) Spectroscopy

The cyclobutane ring strain elevates the carbonyl stretching frequency compared to acyclic aldehydes.

  • Target C=O Stretch: 1720–1735 cm

    
    
    
  • Acyclic Analog (3-phenylbutanal): ~1715 cm

    
    
    
  • Cyclobutanone Analog: ~1780 cm

    
     (Too high; confirms aldehyde vs ketone).
    

Experimental Protocols

Protocol A: High-Resolution NMR Acquisition for Stereochemistry

Objective: Resolve the cis/trans ratio and validate the benzylic fluorine.

  • Sample Prep: Dissolve 5–10 mg of sample in 0.6 mL CDCl

    
     .
    
    • Note: If aromatic peaks overlap with the solvent residual (7.26 ppm), switch to Benzene-d

      
        (C
      
      
      
      D
      
      
      ), which induces an aromatic solvent induced shift (ASIS), often separating the phenyl signals.
  • 
    F Acquisition: 
    
    • Spectral Width: 200 ppm (center at -150 ppm).

    • Scans: Minimum 64 (to see minor isomer satellites).

    • Reference: Internal CFCl

      
       (0 ppm) or external standard.
      
  • 
    H Decoupling:  Acquire both 
    
    
    
    F{
    
    
    H} (proton-decoupled) and coupled spectra.
    • Why? The decoupled spectrum collapses the multiplet to a singlet (or two singlets for a mixture), allowing accurate integration of the isomer ratio.

Protocol B: Mass Spectrometry Fragmentation Check

Objective: Confirm the labile fluorine atom.

  • Ionization: ESI (Positive mode) often loses the aldehyde proton or water.

  • Fragmentation Pattern (MS/MS):

    • Look for Neutral Loss of HF (20 Da) .

    • Look for Neutral Loss of CO (28 Da) from the aldehyde.

    • Diagnostic Ion: The [M-HF]

      
       cation is often the base peak in fluorinated cyclobutanes due to the formation of a stabilized conjugated system.
      

Decision Logic for Verification

The following flowchart illustrates the logical pathway to confirm the identity and stereochemistry of the compound.

VerificationLogic Start Unknown Sample (Candidate: 3-Fluoro-3-phenyl...) MS_Check Step 1: Mass Spec (ESI+) Start->MS_Check Mass_Fail Incorrect Mass or No HF Loss MS_Check->Mass_Fail Fail Mass_Pass Mass Matches (Loss of 20 Da observed) MS_Check->Mass_Pass Pass F_NMR Step 2: 19F NMR Shift_Check Check Chemical Shift (delta ppm) F_NMR->Shift_Check Mass_Pass->F_NMR Wrong_Shift Shift < -180 ppm (Likely des-phenyl) Shift_Check->Wrong_Shift Too Upfield Right_Shift Shift -150 to -170 ppm (Confirms Gem-F-Ph) Shift_Check->Right_Shift Matches Benzylic H_NMR Step 3: 1H NMR & NOE Right_Shift->H_NMR NOE_Pos NOE: Aldehyde -> Phenyl H_NMR->NOE_Pos Cis_Res Identity Confirmed: cis-Isomer NOE_Pos->Cis_Res Enhancement Trans_Res Identity Confirmed: trans-Isomer NOE_Pos->Trans_Res No Enhancement

Figure 1: Step-by-step logic gate for verifying the structural identity and stereochemistry of the fluorinated cyclobutane scaffold.

References

  • BenchChem. A Comparative Analysis of 3-Fluorocyclobutane-1-carbaldehyde and 3,3-difluorocyclobutane-1. Retrieved from

  • University of California, Santa Barbara (UCSB). 19F Chemical Shifts and Coupling Constants Table. Retrieved from

  • PubChem. 3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved from

  • Wiberg, K. B., & Zilm, K. W. (2001). 19F NMR chemical shifts.[1][2][3][4][5] 1. Aliphatic fluorides.[3][6][7] Journal of Organic Chemistry. Retrieved from

  • Alfa Chemistry. 19F NMR Chemical Shift Table and Factors Influencing Shifts. Retrieved from

Sources

Safety Operating Guide

3-Fluoro-3-phenylcyclobutane-1-carbaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

An Expert Guide to the Safe Disposal of 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde

The introduction of novel, structurally complex molecules like 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde is fundamental to advancing drug discovery and development. However, with innovation comes the profound responsibility of ensuring safety and environmental stewardship. The unique combination of a strained cyclobutane ring, a reactive aldehyde, and a fluorinated aromatic moiety in this compound demands a well-reasoned and meticulous disposal strategy. This guide provides an in-depth, procedural framework for researchers and laboratory professionals to manage this chemical waste stream responsibly.

Core Principles: Hazard Analysis Based on Chemical Structure

A specific Safety Data Sheet (SDS) for 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde is not always readily available. Therefore, a robust safety and disposal plan must be derived from the known hazards of its constituent functional groups.

  • Aldehyde Functionality : Aldehydes as a class are known irritants to the skin, eyes, and respiratory system.[1][2][3] Some are toxic and can be reactive, with the potential to oxidize or polymerize.[3] The aldehyde group in the target molecule should be presumed to carry these risks.

  • Fluorinated Organic Compound : The presence of a carbon-fluorine bond classifies this molecule as a halogenated organic compound.[4][5] Halogenated waste streams are subject to stringent disposal regulations because their incineration can produce acidic gases and other pollutants if not performed in specialized facilities.[5] Therefore, it is imperative not to mix this waste with non-halogenated solvents.[5][6]

  • Aromatic System : The phenyl group contributes to the molecule's overall characteristics, but for disposal purposes, the halogen and aldehyde groups are the primary determinants.

Mandatory Personal Protective Equipment (PPE)

To mitigate exposure risks during handling and disposal, the following PPE is required.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant nitrile or neoprene glovesPrevents dermal contact and absorption.[7]
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from accidental splashes, which can cause serious irritation.[7][8][9]
Body Protection Standard laboratory coatProtects skin and personal clothing from contamination.[1]
Ventilation All handling performed in a certified chemical fume hoodMinimizes the inhalation of potentially irritating or toxic vapors.[7][10]

Spill Management Protocol

Immediate and appropriate action during a spill is critical to maintaining a safe laboratory environment.

Small Spills (<100 mL inside a chemical fume hood):

  • Alert personnel in the immediate area.[1]

  • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial chemical absorbent.[1][11]

  • Collect the contaminated absorbent material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste disposal.[8][10]

  • Clean the spill area thoroughly.[1][10]

  • Package all cleanup materials as hazardous waste.[10]

Large Spills (>100 mL or any spill outside a fume hood):

  • Evacuate the immediate area.[1]

  • Notify your institution's Environmental Health & Safety (EHS) department immediately.

  • Secure the area to prevent entry.

  • Be prepared to provide the EHS response team with information on the spilled material.

The Disposal Workflow: A Step-by-Step Guide

Proper segregation is the most critical step in the disposal process. This compound must be treated as Halogenated Organic Waste .[4][5] Mixing it with non-halogenated waste streams leads to the entire volume being classified as the more expensive and difficult-to-dispose-of halogenated waste.[5][6]

The following workflow provides a logical decision-making process for compliant disposal.

Caption: Disposal decision workflow for 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde.

Detailed Procedural Steps:
  • Segregation: At the point of generation, collect all waste containing 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde—including reaction mixtures, purification solvents, and contaminated solids (e.g., silica gel, filter paper)—in a dedicated container for Halogenated Organic Waste .[4][5]

  • Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap (e.g., a 4L glass bottle or a UN-approved container provided by EHS).[5] The container must be in good condition.

  • Labeling: As soon as the first drop of waste is added, the container must be labeled.[1] The label must include:

    • The words "Hazardous Waste".[12]

    • The full names of all chemical constituents, including solvents, with approximate percentages.[1][12]

    • Relevant hazard information (e.g., Flammable, Irritant, Toxic).

    • The date waste accumulation began.

  • Storage: Keep the waste container tightly closed except when adding waste.[1][12] Store it in a designated Satellite Accumulation Area (SAA) within the lab.[1] The SAA should be equipped with secondary containment (e.g., a larger bin) to capture any potential leaks.

  • Disposal: Do not accumulate more than the volume permitted by your institution in an SAA.[1] Once the container is nearly full (around 80% capacity) or the accumulation time limit is reached, arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor.[1]

By adhering to these scientifically grounded procedures, you ensure the safe management of this specialized chemical, protecting yourself, your colleagues, and the environment.

References

  • Title: 3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid | C11H10F2O2 - PubChem Source: PubChem URL: [Link]

  • Title: Chemical Waste Disposal Guidelines Source: Emory University URL: [Link]

  • Title: Formaldehyde Spill Protocol for Laboratory Personnel Source: Environmental Health & Safety, University of South Carolina URL: [Link]

  • Title: 3-Fluorocyclopentane-1-carbaldehyde | C6H9FO | CID 84020532 - PubChem Source: PubChem URL: [Link]

  • Title: HAZARDOUS WASTE SEGREGATION Source: Bucknell University URL: [Link]

  • Title: Guidelines for Solvent Waste Recycling and Disposal Source: AllSource Environmental URL: [Link]

  • Title: 7.2 Organic Solvents Source: Environment, Health and Safety, University of North Carolina at Chapel Hill URL: [Link]

  • Title: EPA HAZARDOUS WASTE CODES Source: U.S. Environmental Protection Agency URL: [Link]

  • Title: Chemical Waste Management for Laboratories Source: Physikalisch-Technische Bundesanstalt URL: [Link]

  • Title: Organic Solvent Waste Disposal Source: Safety & Risk Services, The University of British Columbia URL: [Link]

  • Title: PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS Source: EPFL URL: [Link]

  • Title: Halogenated Solvents Source: Washington State University URL: [Link]

  • Title: Waste Segregation Chart Source: The University of British Columbia URL: [Link]

  • Title: Solvents in the Workplace - How to Determine if They Are Hazardous Waste Source: U.S. Environmental Protection Agency URL: [Link]

  • Title: Guidelines for Solvent Waste Recycling & Disposal Source: AllSource Environmental URL: [Link]

  • Title: SAFETY DATA SHEET - 3-Furaldehyde Source: Thermo Fisher Scientific URL: [Link]

Sources

Personal protective equipment for handling 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the safety, operational, and disposal protocols for 3-Fluoro-3-phenylcyclobutane-1-carbaldehyde .[1]

Part 1: Executive Summary & Immediate Action Card

Compound Classification: Functionalized Cyclobutane / Reactive Aldehyde Primary Hazards: Chemical Irritant (Skin/Eye/Respiratory), Potential Sensitizer, Air-Sensitive. Critical Control: Moisture and oxygen exclusion prevents degradation to the corresponding carboxylic acid.

Parameter Critical Specification
Storage 2–8°C, under Inert Atmosphere (Argon/Nitrogen).
Containment Fume Hood (Mandatory).[1][2] Glovebox recommended for solid handling >1g.
Incompatibility Strong oxidizers, strong bases, primary amines.
First Aid (Skin) Wash immediately with soap and water for 15 min. Do not use organic solvents.
Spill Response Absorb with vermiculite; neutralize aldehyde functionality if scale permits.

Part 2: Hazard Identification & Risk Assessment

As an exact Safety Data Sheet (SDS) for this specific regioisomer is often proprietary, we apply the Read-Across Principle using structural analogues (e.g., 3-fluorocyclobutane-1-carbaldehyde and benzaldehyde derivatives).

Functional Group Hazards (Causality)
  • Aldehyde Moiety (-CHO):

    • Reactivity: Highly electrophilic.[3] Reacts rapidly with biological nucleophiles (proteins/DNA), acting as a potential sensitizer.[4]

    • Instability: Auto-oxidizes in air to form 3-fluoro-3-phenylcyclobutane-1-carboxylic acid, which is acidic and corrosive.

  • Fluorine & Phenyl Substituents:

    • Lipophilicity: The fluorine atom and phenyl ring increase the compound’s lipophilicity (LogP), significantly enhancing skin absorption rates compared to non-fluorinated analogues.

    • Metabolic Stability: The cyclobutane ring is metabolically robust, meaning systemic clearance may be slower if absorbed.

GHS Classification (Predicted)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5][6]

  • H317: May cause an allergic skin reaction (Sensitizer).

Part 3: Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for fluorinated aldehydes due to permeability risks.

PPE Category Standard Operation (<1g) Scale-Up / High Risk (>1g) Rationale
Hand Protection Nitrile (Double Gloved) Outer: 5 milInner: 4 milSilver Shield / 4H Laminate (Under Nitrile)Aldehydes can permeate thin nitrile; Fluorination aids lipid transport.
Eye Protection Chemical Safety GogglesFace Shield + GogglesRisk of splash causing corneal opacity.
Body Protection Lab Coat (Cotton/Poly)Tyvek® Chemical Resistant ApronPrevent clothing contamination and secondary exposure.
Respiratory Fume Hood (Face velocity >100 fpm)Half-mask respirator (OV/P100 cartridges)Required if fume hood containment is breached or for spill cleanup.

Part 4: Operational Handling Protocol

Workflow Visualization

HandlingProtocol cluster_safety Critical Safety Checkpoints Storage Storage (2-8°C, Argon) Equilibration Equilibration (Warm to RT in Desiccator) Storage->Equilibration Prevent Condensation Transfer Weighing/Transfer (Inert Atmosphere) Equilibration->Transfer Inside Hood Reaction Reaction Setup (Schlenk/Sealed Vessel) Transfer->Reaction Exclude O2 Quench Quenching (Neutralize Aldehyde) Reaction->Quench Post-Process Waste Waste Disposal (Halogenated Organic) Quench->Waste Segregate

Figure 1: Operational workflow emphasizing moisture exclusion and containment.

Step-by-Step Methodology

1. Pre-Operational Check:

  • Verify Fume Hood velocity.

  • Prepare Sodium Bisulfite (NaHSO₃) saturated solution (for emergency decontamination).

2. Retrieval & Equilibration:

  • Remove container from fridge (2-8°C).

  • CRITICAL: Allow the sealed container to reach room temperature inside a desiccator before opening. Opening cold aldehydes induces water condensation, accelerating oxidation to the acid.

3. Weighing & Transfer:

  • Preferred: Weigh inside a glovebox under N₂/Ar.

  • Alternative: Use the "Syringe Transfer Method" if liquid.

    • Purge the stock bottle with Argon.

    • Insert a long needle connected to an Argon line.

    • Withdraw the required volume using a gas-tight syringe.

    • Inject directly into the reaction vessel (septum-sealed).

4. Reaction Monitoring:

  • Use TLC (stain with KMnO₄ or DNP) to monitor consumption.

  • Note: The aldehyde spot will be UV active (phenyl ring).

Part 5: Disposal & Decontamination

Do not dispose of reactive aldehydes directly into the drain or general organic waste without assessment.

Decontamination Solution (Bisulfite Wash):

  • Mechanism: Sodium bisulfite forms a water-soluble bisulfite adduct with the aldehyde, reducing volatility and reactivity.

  • Recipe: Saturated aqueous Sodium Bisulfite.

Disposal Protocol:

  • Small Spills (<5mL): Cover with vermiculite. Apply Bisulfite solution. Scoop into a waste container labeled "Aldehyde Contaminated Debris."

  • Reaction Waste:

    • Quench reaction mixture.

    • Dispose of as Halogenated Organic Waste (due to Fluorine content).

    • Do NOT mix with acidic waste streams (risk of liberating toxic fumes if cyanides or sulfides are present in the same carboy).

Part 6: Emergency Response

Scenario Immediate Action
Eye Contact Flush with water for 15 mins. Hold eyelids open. Seek medical attention immediately.
Skin Contact Wash with soap/water.[7] Do NOT use alcohol/acetone (increases absorption).
Inhalation Move to fresh air.[7] If breathing is difficult, provide oxygen.[7]
Fire Use CO₂, Dry Chemical, or Foam.[7] Avoid Water Jet (may spread the chemical).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for 3-Fluorocyclobutane-1-carbaldehyde (Analog). Retrieved from [Link]

  • Lomont, J. P., et al. (2012).Synthesis and Reactivity of Fluorinated Cyclobutanes. Journal of Organic Chemistry.
  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Aldehydes. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.